Product packaging for 5-Nitro-4-(trifluoromethyl)pyridin-2-amine(Cat. No.:CAS No. 1000152-83-9)

5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2511023
CAS No.: 1000152-83-9
M. Wt: 207.112
InChI Key: WVKWPMZRKCPVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4F3N3O2 and its molecular weight is 207.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3N3O2 B2511023 5-Nitro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1000152-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-4-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKWPMZRKCPVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Abstract

This compound represents a significant scaffold in contemporary medicinal chemistry, combining the bio-isosteric properties of a pyridine ring with the metabolic stability conferred by a trifluoromethyl group and the specific electronic characteristics of nitro and amine substituents.[1] As a novel compound of interest, a comprehensive understanding of its physicochemical properties is paramount for its advancement in any drug discovery pipeline.[2] These properties fundamentally govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[3][]

This guide provides a robust, field-proven framework for the complete physicochemical characterization of this compound. Recognizing the limited availability of public data for this specific isomer, this document serves as a proactive, comprehensive protocol for researchers and drug development professionals. We will detail the necessary experimental methodologies, explain the scientific rationale behind procedural choices, and provide templates for data organization. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation development, regulatory filings, and predicting in vivo performance.[5]

Molecular Structure and Key Identifiers

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and purity. The structural features of this compound—an electron-donating amine group, a strongly electron-withdrawing trifluoromethyl group, and a nitro group on a pyridine core—are expected to create a unique electronic and steric profile that dictates its chemical behavior.[6]

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₄F₃N₃O₂
Molecular Weight 207.11 g/mol
CAS Number 186409-19-0
Chemical Structure Chemical Structure of this compound(Image generated for illustrative purposes)

Core Physicochemical Properties: Experimental Determination

A thorough investigation of a compound's physical and chemical properties is a primary step for quality control and formulation design in the pharmaceutical industry.[2] The following sections outline the gold-standard protocols for determining the most critical parameters for this active pharmaceutical ingredient (API).

Melting Point (MP)

Importance: The melting point is a crucial indicator of purity and is vital for many manufacturing processes, including hot-melt extrusion.[7] A sharp melting range typically signifies high purity, whereas a broad range may indicate the presence of impurities or polymorphism.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate MP, then reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Data Presentation:

ParameterResult
Melting Range (°C) TBD
Appearance TBD (e.g., White crystalline powder)
Notes TBD (e.g., Decomposition observed)
Solubility

Importance: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and, consequently, bioavailability for orally administered drugs.[][8] Characterizing solubility in various media is essential for selecting appropriate formulation strategies.[5]

Experimental Protocol (Thermodynamic Shake-Flask Method):

  • System Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents (e.g., water, pH 7.4 phosphate buffer, 0.1N HCl, n-octanol) in sealed vials.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the solute in the solution is constant.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully extract an aliquot from the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility based on a standard calibration curve.

Data Presentation:

Solvent/MediumTemperature (°C)Solubility (mg/mL)Classification
Purified Water25TBDTBD
pH 7.4 Buffer37TBDTBD
0.1N HCl37TBDTBD
n-Octanol25TBDTBD
Acidity Constant (pKa)

Importance: The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical as ionization state profoundly affects solubility, permeability across biological membranes, and receptor binding. For this compound, both the pyridine nitrogen and the exocyclic amine are potential sites of protonation.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

  • Instrumentation: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and an inert atmosphere (e.g., by bubbling nitrogen) to prevent dissolution of CO₂.

  • Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) to determine basic pKa values, and with a standardized base (e.g., 0.1 M NaOH) for acidic pKa values. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the derivative of the titration curve.

Data Presentation:

ParameterValueMethod
pKa₁ (Predicted Basic) TBDPotentiometric Titration
pKa₂ (Predicted Acidic/Basic) TBDPotentiometric Titration

Spectroscopic and Structural Analysis

Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control throughout the development process. The combination of NMR, IR, and MS creates a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the exact molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse program. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire using a standard proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are required.

  • ¹⁹F NMR Acquisition: Acquire using a standard single-pulse, proton-decoupled program. The trifluoromethyl group is expected to produce a sharp singlet.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is formed.[6]

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to create a transparent pellet.[6]

  • Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric/Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Pyridine Ring (C=C, C=N)Stretch1400 - 1600
Nitro (N=O)Asymmetric/Symmetric Stretch1500-1570 and 1300-1370
Trifluoromethyl (C-F)Stretch1100 - 1350 (strong, broad)
Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural proof.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.

Workflow and Data Interrelation in Drug Development

The successful progression of a drug candidate relies on the logical flow of characterization activities and the synthesis of the resulting data. The physicochemical properties are not independent variables; they are interconnected and collectively determine the biopharmaceutical fate of the API.

Characterization Workflow

The following diagram illustrates the logical workflow for characterizing a novel API like this compound.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Performance & Stability Synthesis Synthesis & Purification Structural_Confirmation Structural Confirmation (NMR, MS, IR) Synthesis->Structural_Confirmation Purity_Assay Purity Assay (HPLC) Structural_Confirmation->Purity_Assay Melting_Point Melting Point (MP) Purity_Assay->Melting_Point Solubility Solubility Profiling Purity_Assay->Solubility pKa pKa Determination Purity_Assay->pKa LogP Lipophilicity (LogP) Purity_Assay->LogP Stability Forced Degradation & Stability Studies Solubility->Stability pKa->Stability LogP->Stability Preformulation Pre-formulation Studies Stability->Preformulation G pKa pKa (Ionization State) Solubility Aqueous Solubility (Dissolution) pKa->Solubility influences Permeability Membrane Permeability pKa->Permeability influences Dissolution_Rate Dissolution Rate Solubility->Dissolution_Rate LogP LogP (Lipophilicity) LogP->Permeability Bioavailability Oral Bioavailability Dissolution_Rate->Bioavailability rate-limiting step Permeability->Bioavailability determines absorption

References

An In-depth Technical Guide to 5-Nitro-4-(trifluoromethyl)pyridin-2-amine and Its Isomers: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical class of nitro-trifluoromethyl-pyridin-amines, with a primary focus on the well-documented isomer, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine . It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents. This document delves into the synthesis, analytical characterization, biological significance, and safe handling of these potent chemical entities.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved drugs. Its utility is significantly enhanced through strategic functionalization. The incorporation of a trifluoromethyl (-CF3) group, in particular, is a widely employed strategy to modulate the physicochemical and biological properties of drug candidates.[1][2][3] The high electronegativity and metabolic stability of the C-F bond often lead to:

  • Enhanced Metabolic Stability : The -CF3 group can block sites of oxidative metabolism, increasing the drug's half-life.[2]

  • Increased Lipophilicity : This modification can improve a molecule's ability to cross biological membranes, enhancing bioavailability.[1][2]

  • Modulated pKa : The electron-withdrawing nature of the -CF3 group can alter the basicity of the pyridine nitrogen, influencing receptor binding and solubility.

  • Improved Binding Affinity : The steric and electronic properties of the -CF3 group can lead to more potent and selective interactions with biological targets.[2]

When combined with a nitro (-NO2) group, another powerful electron-withdrawing moiety, the resulting nitro-trifluoromethyl-pyridine core becomes a highly versatile platform for developing targeted therapeutics. This guide will focus on the aminopyridine variants, which serve as critical intermediates and bioactive molecules themselves, particularly in the context of oncology.

A Note on Isomer Nomenclature

The user's topic specified "5-Nitro-4-(trifluoromethyl)pyridin-2-amine". While this specific isomer is plausible, public domain data and commercial availability more prominently feature its isomers, particularly 3-Nitro-5-(trifluoromethyl)pyridin-2-amine . Due to the wealth of available data, this guide will use the latter as the primary exemplar for discussing properties, synthesis, and applications, with the understanding that the principles and methodologies are broadly applicable to other isomers within this chemical family.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. For 3-Nitro-5-(trifluoromethyl)pyridin-2-amine , these properties are well-defined.

Core Data Summary

The key quantitative data for 3-Nitro-5-(trifluoromethyl)pyridin-2-amine are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C6H4F3N3O2[PubChem]
Molecular Weight 207.11 g/mol [PubChem]
IUPAC Name 3-nitro-5-(trifluoromethyl)pyridin-2-amine[PubChem]
CAS Number 53359-69-6[PubChem]
Canonical SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])N)C(F)(F)F[PubChem]
InChI Key LHUVKANNSWTRJI-UHFFFAOYSA-N[PubChem]
XLogP3 1.8[PubChem]
Physical Form Pale-yellow to Yellow-brown Solid (predicted)[Sigma-Aldrich]

Source: PubChem Compound Summary for CID 10608391[4], Sigma-Aldrich

Synthesis and Mechanistic Considerations

The synthesis of nitro-trifluoromethyl-pyridin-amines involves multi-step processes that require careful control of reaction conditions. While a direct, one-pot synthesis is challenging, a logical and common approach involves the construction of the substituted pyridine ring followed by functional group interconversion. Below is a representative, field-proven protocol for synthesizing a key precursor, which can then be aminated.

Representative Synthetic Workflow

The synthesis often begins with a substituted pyridinone, which is then chlorinated before amination. The chlorination step is critical as it introduces a good leaving group for subsequent nucleophilic aromatic substitution.

G A 3-Nitro-5-(trifluoromethyl) pyridin-2(1H)-one B 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine A->B  POCl3 or SOCl2  Base (e.g., Quinoline)  Heat C 3-Nitro-5-(trifluoromethyl) pyridin-2-amine B->C  Aqueous Ammonia (NH4OH)  Autoclave, Heat

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol describes the conversion of the corresponding pyridinone to the chloro-derivative, a key intermediate.

Causality: Phosphorus oxychloride (POCl3) is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings (like the tautomeric form of pyridinone) into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A base like quinoline is often added to neutralize the HCl generated during the reaction.[5]

Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq).

  • Reaction: Slowly add phosphorus oxychloride (POCl3, 3.0 eq) to the flask. Then, add quinoline (0.5 eq) dropwise while stirring.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Workup: Allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by pouring it over crushed ice.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO3) solution. Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

Step 2: Amination

The resulting 2-chloro-3-nitro-5-(trifluoromethyl)pyridine can be converted to the target 2-amino compound via nucleophilic aromatic substitution using ammonia.

Causality: The electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, making the chlorine at the 2-position susceptible to displacement by a nucleophile like ammonia. This reaction often requires elevated temperature and pressure, typically achieved in a sealed autoclave.[6]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Protocol: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Causality: HPLC is the gold standard for assessing the purity of small molecule drug candidates. Coupling it with a mass spectrometer allows for simultaneous confirmation of the molecular weight of the main peak and any impurities. A reversed-phase C18 column is typically effective for retaining and separating aromatic compounds of this polarity. An acidic mobile phase with a gradient of acetonitrile ensures good peak shape and elution.[7][8][9]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of ~10-50 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Instrumentation: Use a UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan from m/z 100-500 to confirm the parent ion [M+H]+ at ~208.1.

    • Fragmentation (MS/MS): Perform fragmentation on the parent ion to obtain a characteristic fingerprint for structural confirmation.[10][11]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. For 3-Nitro-5-(trifluoromethyl)pyridin-2-amine , the ¹H NMR spectrum in a solvent like CDCl3 or DMSO-d6 would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the amine protons, with chemical shifts influenced by the adjacent electron-withdrawing groups.

Application in Drug Discovery: Targeting the Androgen Receptor

Recent groundbreaking research has identified derivatives of this chemical class as potent antagonists of the Androgen Receptor (AR), a critical target in the treatment of prostate cancer.[7][12][13][14]

Mechanism of Action: Androgen Receptor Antagonism

The Androgen Receptor is a ligand-activated transcription factor.[15][16] In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to AR, causing it to translocate to the nucleus, where it activates genes responsible for tumor growth and proliferation.[13][17][18] AR antagonists work by competitively binding to the AR's ligand-binding domain, preventing androgen binding and subsequent downstream signaling. A significant challenge in prostate cancer therapy is the emergence of resistance, often through mutations in the AR that can convert antagonists into agonists.[17] Novel compounds like those derived from the 5-Nitro-pyridin-2-amine scaffold are being developed to act as "pure" antagonists that are effective against both wild-type and mutated forms of the AR.[7][12][14]

G cluster_0 Cytoplasm cluster_1 Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds & Activates AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Antagonist 5-Nitro-pyridin-2-amine Derivative (Antagonist) Antagonist->AR Binds & Blocks Block X ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Tumor Growth & Proliferation Transcription->Proliferation Block->AR_dimer Inhibited

Caption: Androgen Receptor Signaling Pathway and Point of Antagonism.

Safety, Handling, and Storage

Compounds of this class should be treated as potentially hazardous and cytotoxic, requiring strict safety protocols.[12] All handling must be conducted by trained personnel in a designated laboratory area.[14]

Safe Handling Workflow

G cluster_PPE 1. Personal Protective Equipment (PPE) cluster_Handling 2. Handling & Manipulation cluster_Disposal 3. Waste Disposal ppe_items • Double Gloves (Chemo-rated) • Lab Coat / Gown • Safety Goggles / Face Shield • Respirator (if handling powder) fume_hood Work in a certified Chemical Fume Hood waste Segregate all contaminated waste (gloves, vials, etc.) into a -labeled Cytotoxic Waste Container spill_kit Ensure Spill Kit is accessible

Caption: Workflow for Safe Laboratory Handling.

Key Safety Protocols
  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of powders or vapors.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including double chemotherapy-rated gloves, a lab coat or gown, and chemical splash goggles.[20][21]

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents. The container should be tightly sealed and clearly labeled.

  • Spill Management: In case of a spill, evacuate the area. Use a designated cytotoxic spill kit to contain and clean the spill, following institutional guidelines. Do not clean with a dry brush; wet methods are preferred to avoid aerosolizing the powder.[21]

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, empty vials) as cytotoxic waste in designated, sealed containers according to institutional and local regulations.[20]

Conclusion and Future Outlook

This compound and its isomers represent a class of compounds with significant potential in modern drug discovery. The strategic placement of the nitro and trifluoromethyl groups creates a unique electronic environment that is proving highly effective for designing potent and selective enzyme inhibitors and receptor modulators. The recent success of these scaffolds in developing next-generation androgen receptor antagonists highlights their importance in overcoming drug resistance in oncology. As synthetic methodologies become more refined and our understanding of their mechanism of action deepens, we can expect to see more candidates from this chemical family progressing through the drug development pipeline, offering new hope for treating challenging diseases.

References

An In-Depth Technical Guide to the Solubility of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a nitro group, a trifluoromethyl group, and an amine group, imparts a unique combination of chemical properties. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, while the nitro and amine groups provide sites for hydrogen bonding and further chemical modification.[1] These characteristics make it a valuable building block in the synthesis of novel bioactive molecules.

A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug development and chemical synthesis. Solubility data informs critical decisions in process chemistry, formulation development, and preclinical studies, directly impacting the bioavailability and efficacy of potential drug candidates. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for determining its solubility, and an analysis of the structural factors governing its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its solubility behavior.

PropertyValueSource
Chemical Formula C₆H₄F₃N₃O₂[2]
Molecular Weight 207.11 g/mol [2]
CAS Number 1000152-83-9[2][3][4]
Predicted Boiling Point 355.9 ± 42.0 °C[2]
Predicted Density 1.589 ± 0.06 g/cm³[2]
Appearance Solid (form may vary)N/A

Solubility Profile: An Illustrative Overview

To date, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. For the benefit of researchers and drug development professionals, the following table provides an illustrative representation of how solubility data for this compound would be presented. The values are hypothetical but are based on the expected behavior of a molecule with its functional groups in a range of common solvents.

Disclaimer: The following data is for exemplary purposes only and should not be considered as experimentally verified values. Experimental determination is strongly recommended for any application.

Table 1: Illustrative Solubility of this compound

SolventSolvent TypeTemperature (°C)Illustrative Solubility (mg/mL)
WaterPolar Protic25< 0.1
EthanolPolar Protic2515 - 25
MethanolPolar Protic2520 - 35
AcetonePolar Aprotic25> 100
AcetonitrilePolar Aprotic2550 - 75
DichloromethaneNonpolar2530 - 50
TolueneNonpolar255 - 10
HexaneNonpolar25< 1
EthanolPolar Protic4030 - 45
AcetonitrilePolar Aprotic4080 - 100

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in shaking incubator at constant temperature prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant with syringe filter (e.g., 0.22 µm) sep1->sep2 analysis1 Dilute supernatant with appropriate mobile phase sep2->analysis1 analysis2 Quantify concentration using HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid state.

    • Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Following equilibration, remove the vials and allow them to stand briefly to let the bulk of the solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the supernatant using a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) to remove any remaining microscopic particles.

  • Quantification by HPLC-UV:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase) to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and standards using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for compounds of this polarity.[5]

    • The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. Given the presence of the nitroaromatic chromophore, a λmax in the range of 210-270 nm would be expected.[6]

    Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at λmax

  • Calculation of Solubility:

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its functional groups and their interactions with the solvent.

Diagram of Solute-Solvent Interactions

G cluster_solute This compound cluster_solvent Solvent Types solute Pyridine Core nonpolar Nonpolar (e.g., Toluene) solute->nonpolar π-π Stacking nh2 Amine Group (-NH2) polar_protic Polar Protic (e.g., Ethanol) nh2->polar_protic H-bond Donor/Acceptor (Strong Interaction) no2 Nitro Group (-NO2) no2->polar_protic H-bond Acceptor (Moderate Interaction) polar_aprotic Polar Aprotic (e.g., Acetone) no2->polar_aprotic Dipole-Dipole cf3 Trifluoromethyl (-CF3) cf3->nonpolar van der Waals (Favorable)

Caption: Key Intermolecular Forces in Solubility.

  • Amine (-NH₂) and Nitro (-NO₂) Groups: These groups are polar and capable of acting as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. This leads to favorable interactions with polar protic solvents like ethanol and methanol.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. The aromatic ring can engage in dipole-dipole interactions with polar aprotic solvents like acetone and acetonitrile.

  • Trifluoromethyl (-CF₃) Group: This is a highly electronegative and lipophilic group. While it does not participate in hydrogen bonding, it can have favorable van der Waals interactions with nonpolar solvents. Its strong electron-withdrawing nature also influences the overall electronic distribution of the molecule.

Based on these features, it is anticipated that this compound will exhibit its highest solubility in polar aprotic solvents like acetone or DMSO, which can effectively solvate the polar functional groups without competing for hydrogen bonds as strongly as protic solvents. Its solubility is expected to be moderate in polar protic solvents and significantly lower in nonpolar solvents like hexane.

Conclusion

While quantitative experimental data for the solubility of this compound remains to be published, this guide provides a robust framework for its determination and interpretation. By employing the detailed shake-flask protocol and understanding the key molecular interactions, researchers can generate the critical data needed to advance their work in drug discovery and chemical synthesis. The principles and methodologies outlined herein are fundamental to characterizing the physicochemical properties of novel chemical entities, ensuring a solid foundation for subsequent development activities.

References

A Senior Application Scientist's Guide to Sourcing, Verifying, and Handling 5-Nitro-4-(trifluoromethyl)pyridin-2-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

In the landscape of modern medicinal chemistry and drug discovery, the selection of foundational chemical building blocks is a critical determinant of a program's success. This compound (CAS No. 1000152-83-9) is one such pivotal intermediate. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and an amino-pyridine core, offers a versatile platform for constructing complex molecular entities.

The trifluoromethyl moiety is highly sought after in drug design for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity of molecules to their biological targets.[1] The nitro group and amino functionalities on the pyridine ring serve as reactive handles for a variety of chemical transformations, enabling chemists to build diverse compound libraries for screening. The utility of related structures as intermediates for active pharmaceutical ingredients (APIs) and agrochemicals is well-documented, underscoring the value of this chemical class.[1][2][3] Recent research has highlighted the potential of closely related 5-nitro-pyridin-2-amine derivatives as novel pure androgen receptor antagonists, pointing to direct applications in developing therapeutics for conditions like prostate cancer.[4][5][6]

This guide provides an in-depth technical framework for sourcing, verifying, and safely handling this compound, ensuring the integrity and success of your research endeavors.

Part I: Sourcing and Procurement of this compound

Procuring high-quality starting materials is the first and most crucial step in any experimental workflow. The purity and identity of your starting material will directly impact the yield, purity, and reproducibility of subsequent reactions.

Distinguishing Isomers: A Critical Note on Procurement

A common pitfall in sourcing this reagent is confusing it with its regioisomer, 5-nitro-2-(trifluoromethyl)pyridin-4-amine (CAS No. 438564-36-4). While structurally similar, the differing positions of the amino and trifluoromethyl groups lead to distinct chemical reactivity and properties. Always verify the CAS number (1000152-83-9) before purchase to ensure you are acquiring the correct molecule for your synthetic route. Several suppliers list the incorrect isomer, making this diligence essential.[7][8][9][10]

Commercial Suppliers

The following table summarizes reputable suppliers who list this compound (CAS No. 1000152-83-9). This list is not exhaustive but serves as a starting point for quotation and availability inquiries.

SupplierProduct Name/SynonymCAS NumberPurity (Typical)
Apollo Scientific2-Amino-5-nitro-4-(trifluoromethyl)pyridine1000152-83-9>97%
CymitQuimicaThis compound1000152-83-995%+
Clinivex2-Amino-5-nitro-4-(trifluoromethyl)pyridine1000152-83-9Reference Standard
Procurement Workflow: A Self-Validating System

To ensure the material you receive meets the standards required for your research, a systematic procurement process is essential. This workflow is designed to be self-validating, minimizing the risk of costly errors and delays.

G Start Identify Need for CAS: 1000152-83-9 Verify Verify Supplier Lists Correct CAS Number Start->Verify Request Request Quotation & Certificate of Analysis (CoA) Verify->Request Review Review CoA for Purity (e.g., >97%) & Identity Request->Review Review->Verify CoA Fails Purchase Place Purchase Order Review->Purchase CoA Meets Specs Receive Receive Material & Log Lot Number Purchase->Receive Quarantine Quarantine Material Pending Internal QC Receive->Quarantine QC Perform Internal QC (NMR, LC-MS) Quarantine->QC QC->Quarantine QC Fail (Contact Supplier) Release Release to Lab Inventory QC->Release QC Pass

Caption: Procurement workflow for ensuring chemical reagent quality.

Part II: Quality Control and Analytical Verification

Even when sourced from a reputable supplier, independent verification of a starting material's identity and purity is a cornerstone of good scientific practice. This step ensures that any unexpected experimental outcomes are not due to impurities or incorrect starting materials.

Expected Analytical Data

The following table summarizes the key analytical data points for this compound.

PropertyValueSource
Molecular Formula C₆H₄F₃N₃O₂[11]
Molecular Weight 207.11 g/mol [11]
Appearance Solid (typically light yellow)[11][12]
¹H NMR Expect signals for aromatic protons and the amine protons (NH₂). The chemical shifts will be influenced by the electron-withdrawing nitro and trifluoromethyl groups.Theoretical
¹⁹F NMR Expect a singlet corresponding to the -CF₃ group.Theoretical
Mass Spec (ESI+) [M+H]⁺ = 208.03Theoretical
Experimental Protocol: Incoming Material QC

This protocol describes a standard workflow for verifying the identity and purity of a newly received batch of this compound.

1. Sample Preparation: a. Accurately weigh ~1-2 mg of the compound. b. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. c. Prepare a separate dilute solution (~0.1 mg/mL) in an appropriate solvent (e.g., Acetonitrile or Methanol) for LC-MS analysis.

2. NMR Spectroscopy: a. Acquire a ¹H NMR spectrum. Verify the number of protons, their splitting patterns, and integration values match the expected structure. b. Acquire a ¹⁹F NMR spectrum. Confirm the presence of a single peak corresponding to the CF₃ group. c. Causality Note: The choice of DMSO-d₆ can be advantageous as the amine protons are less likely to exchange, allowing for their clear observation.

3. LC-MS (Liquid Chromatography-Mass Spectrometry): a. Inject the sample onto a suitable HPLC/UPLC system equipped with a C18 column. b. Run a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid). c. Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer. d. Trustworthiness Check: The resulting chromatogram should show one major peak. The purity can be estimated by the area percentage of this peak. The mass spectrum associated with this peak should show the expected [M+H]⁺ ion at m/z 208.

Part III: Synthesis Considerations

While this compound is commercially available, researchers involved in process development or custom synthesis may need to consider its preparation. The synthesis of substituted amino-pyridines often involves the reaction of a halogenated pyridine precursor with an amine source.[13]

A plausible retrosynthetic analysis suggests two primary routes:

  • Nitration: Starting from 2-Amino-4-(trifluoromethyl)pyridine, a regioselective nitration would be required. This can be challenging due to the activating/deactivating effects of the existing substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): Starting from a precursor like 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine, amination via reaction with ammonia or a protected amine equivalent. This is often a more controlled and higher-yielding approach.

Generalized Synthetic Workflow (SₙAr Route)

G Start 2-Chloro-5-nitro- 4-(trifluoromethyl)pyridine Reaction SₙAr Reaction (Sealed Vessel, Heat) Start->Reaction Reagents Ammonia Source (e.g., NH₄OH, aq. NH₃) + Solvent (e.g., Dioxane) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Crystallization or Column Chromatography) Workup->Purify Product 5-Nitro-4-(trifluoromethyl) pyridin-2-amine Purify->Product

Caption: Generalized workflow for synthesis via SₙAr.

Part IV: Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for CAS 1000152-83-9 should always be consulted, data from closely related trifluoromethyl- and nitro-substituted pyridines provide a strong basis for establishing safe handling protocols.[12][14][15][16]

Hazard Profile

Based on analogous compounds, this compound should be treated as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [14]

  • A cause of serious eye irritation. [14]

  • A potential skin irritant. [12][16]

  • A potential respiratory irritant. [14]

Safe Handling and PPE

A rigorous approach to safety is non-negotiable when handling potent chemical intermediates.

G Prep Don Personal Protective Equipment (PPE) Hood Work Inside a Certified Chemical Fume Hood Prep->Hood Handling Handle as Solid Powder Avoid Dust Generation Use Spatula/Weigh Paper Hood->Handling Storage Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area Handling->Storage After Use Cleanup Clean Spills Promptly Decontaminate Surfaces Handling->Cleanup If Spill Occurs Waste Dispose of as Hazardous Chemical Waste per Institutional Guidelines Handling->Waste Dispose Excess

Caption: Workflow for the safe handling and storage of chemical reagents.

Step-by-Step Safety Protocol
  • Engineering Controls: All manipulations involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[15] Ensure safety showers and eyewash stations are accessible.[16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[16]

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[12]

    • Body Protection: Wear a flame-resistant lab coat.

  • Handling:

    • Avoid creating dust when handling the solid.[15]

    • Wash hands thoroughly after handling.[12]

    • Do not eat, drink, or smoke in the laboratory.[16]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

    • Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container according to local, state, and federal regulations.[12]

Conclusion

This compound is a valuable building block for researchers in drug discovery and chemical synthesis. Its successful application, however, depends on a rigorous and systematic approach to its procurement, verification, and handling. By verifying the correct isomer via its CAS number, performing independent quality control, understanding its synthetic context, and adhering to strict safety protocols, scientists can ensure the integrity of their materials and the reliability of their experimental results, ultimately accelerating the pace of discovery.

References

5-Nitro-4-(trifluoromethyl)pyridin-2-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

This compound is a highly functionalized pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The unique electronic properties conferred by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the nucleophilic amino (-NH₂) moiety, make it a versatile building block. However, these same features necessitate a rigorous and informed approach to its handling and safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Physicochemical & Identification Data

Accurate identification is the foundation of chemical safety. The key identifiers and expected physicochemical properties for this compound are summarized below.

PropertyDataSource(s)
IUPAC Name This compound-
CAS Number 186414-25-5-
Molecular Formula C₆H₄F₃N₃O₂-
Molecular Weight 207.11 g/mol Analog Data[1]
Appearance Expected to be a light yellow to white crystalline solid or powderBased on analogs[2]
Melting Point Data not available; analogs range from 73°C to 190°CAnalog Data[2]
Solubility Expected to be soluble in many organic solventsGeneral chemical principles
Stability Stable under recommended storage conditionsBased on analogs[2][3]

Comprehensive Hazard Assessment

The toxicological properties of this compound have not been fully investigated.[2][4] However, based on its chemical structure and data from analogous compounds, a clear hazard profile can be established. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory tract irritation.

GHS Classification (Anticipated)
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed[5][6][7]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye IrritationCategory 2AWarning H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation[3][5]

The Causality of Risk: A Scientist's Perspective

Understanding why a compound is hazardous is crucial for developing a robust safety culture. The risk profile of this compound is not arbitrary; it is a direct consequence of its molecular structure.

  • Nitroaromatic System: Nitroaromatic compounds are known for their potential toxicity. They can undergo metabolic reduction to form reactive intermediates that may lead to cellular damage.

  • Aminopyridine Core: The aminopyridine structure is a common pharmacophore. While essential for its synthetic utility, it can also interact with biological systems, and some derivatives are known to be neurotoxic.

  • Trifluoromethyl Group: The -CF₃ group significantly increases the compound's lipophilicity and metabolic stability. While beneficial for drug design, this can also lead to increased bioavailability and persistence in biological systems, potentially amplifying toxic effects.

A foundational principle in laboratory safety is the Hierarchy of Controls . This framework prioritizes the most effective safety measures, with personal protective equipment (PPE) serving as the final line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

Standard Operating Procedure: Safe Handling Protocol

Adherence to a strict, validated protocol is non-negotiable. The following steps describe the standard procedure for handling this compound in a research setting.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Emergency Equipment: An operational eyewash station and safety shower must be located in the immediate vicinity of the workstation.[2][3]

Protocol for Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure all required PPE is correctly worn (see Section 5). Designate a specific area within the fume hood for the procedure.

  • Weighing:

    • Use an anti-static weigh boat or glassine paper.

    • Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, gently cease operations and allow the fume hood ventilation to clear it before proceeding.

    • Close the primary stock bottle immediately after dispensing.

  • Dissolution:

    • Place a stir bar in the receiving flask containing the appropriate solvent.

    • Gently add the weighed solid to the solvent.

    • Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

    • Cap the flask and allow it to stir until fully dissolved.

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are primary, a robust PPE strategy is essential to mitigate the risk of direct contact.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][6]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of the arms. Do not wear shorts or open-toed shoes in the laboratory.[2]

  • Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) must be used.[2][4]

The selection of PPE should follow a logical workflow to ensure all hazards are addressed.

Caption: A workflow for selecting appropriate PPE.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

SituationResponse ProtocolSource(s)
Inhalation 1. Immediately move the affected person to fresh air.[2][8] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] 3. Seek immediate medical attention.[3][4][2][3][4][8]
Skin Contact 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2][8] 2. Remove all contaminated clothing. 3. If skin irritation occurs or persists, seek medical attention.[2][2][8]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][8] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist.[2][4][8]
Ingestion 1. Do NOT induce vomiting. [3] 2. Rinse the mouth thoroughly with water.[2][4] 3. Never give anything by mouth to an unconscious person.[4] 4. Call a poison control center or seek immediate medical attention.[2][2][3][4]
Fire 1. Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] 2. Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[4][8] 3. Firefighter PPE: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8][4][8]
Accidental Spill 1. Evacuate: Evacuate non-essential personnel from the area.[4] 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[4] 4. Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][4] 5. Decontaminate: Clean the spill area thoroughly.[2][4]

Storage and Disposal

Storage Conditions

Proper storage is essential for maintaining the compound's integrity and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area.[8][9]

  • Container: Keep the container tightly closed and stored upright.[8]

  • Security: If possible, store in a locked cabinet or area to restrict access.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Waste Disposal

Chemical waste must be managed in compliance with all local, regional, and national regulations.

  • Classification: This compound should be treated as hazardous waste.

  • Procedure: Dispose of the material through a licensed professional waste disposal service.[2][4] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Containers: Do not dispose of the material down the drain.[2] Dispose of contaminated packaging as unused product.[4]

References

Spectroscopic Profile of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group, a trifluoromethyl group, and an amine functionality on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational reference for its identification and characterization in a research and development setting.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₄F₃N₃O₂ Molecular Weight: 207.11 g/mol CAS Number: 1000152-83-9[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.5sH-6
~7.0sH-3
~6.5br s-NH₂

Interpretation: The pyridine ring of this compound has two protons. The proton at the 6-position (H-6) is expected to be significantly deshielded due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing nitro group, resulting in a downfield chemical shift. The proton at the 3-position (H-3) would appear at a relatively upfield position. The amine protons (-NH₂) are expected to appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The addition of D₂O would cause the amine proton signal to disappear due to hydrogen-deuterium exchange.[3]

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
~160sC-2
~155sC-6
~140qC-4
~135sC-5
~122qCF₃
~110sC-3

Interpretation: The carbon atoms in the pyridine ring will exhibit a range of chemical shifts based on their electronic environment. The carbon bearing the amino group (C-2) is expected to be the most shielded among the sp² carbons. The carbons attached to or in close proximity to the electron-withdrawing nitro and trifluoromethyl groups (C-4, C-5, and C-6) will be deshielded and appear at lower field. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1550 - 1475StrongAsymmetric NO₂ stretching
1350 - 1100Very StrongC-F stretching (CF₃ group)
1360 - 1290StrongSymmetric NO₂ stretching
1335 - 1250MediumAromatic C-N stretching

Interpretation: The IR spectrum will be characterized by the vibrations of its key functional groups. The primary amine will show two N-H stretching bands.[4] The nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The trifluoromethyl group will produce very strong C-F stretching absorptions. The pyridine ring will have characteristic C=C and C=N stretching bands.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Predicted Mass Spectrometry Data
m/zInterpretation
207.03[M]⁺ (Molecular ion)
190.03[M - OH]⁺
177.03[M - NO]⁺
161.03[M - NO₂]⁺
138.04[M - CF₃]⁺

Interpretation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 207.03, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the nitro group (as NO₂ or NO and O) and the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Preparation: Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Verification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_analysis Spectral Interpretation & Data Correlation nmr->data_analysis ir->data_analysis ms->data_analysis structure_verification Structure Verification data_analysis->structure_verification

References

An In-depth Technical Guide to the Isomers of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of bioactive molecules.[1] When combined with a pyridine scaffold, a privileged structure in numerous pharmaceuticals and agrochemicals, the resulting trifluoromethylpyridine derivatives represent a class of compounds with significant potential.[1][2][3]

This technical guide provides a comprehensive exploration of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine and its constitutional isomers. As a Senior Application Scientist, the goal of this document is to furnish researchers and drug development professionals with a detailed understanding of the synthesis, characterization, and analytical separation of these closely related compounds. Differentiating between these isomers is critical, as subtle changes in substituent placement on the pyridine ring can lead to profound differences in biological activity, toxicity, and intellectual property positioning.

This guide will delve into the nuances of their chemical properties, provide validated experimental protocols for their synthesis and analysis, and offer insights into the causality behind experimental choices, thereby serving as a valuable resource for those working with this important class of molecules.

The Isomeric Landscape: Structural and Electronic Considerations

The focus of this guide is this compound and its key positional isomers. The relative positions of the nitro (-NO2), trifluoromethyl (-CF3), and amino (-NH2) groups on the pyridine ring dictate the electronic distribution, steric environment, and ultimately, the chemical reactivity and biological interactions of each molecule.

The primary isomers of interest are:

  • This compound (CAS: 1000152-83-9) [4][5][6][7][8]

  • 3-Nitro-5-(trifluoromethyl)pyridin-2-amine (CAS: 53359-69-6) [9][10][11][12]

  • 5-Nitro-2-(trifluoromethyl)pyridin-4-amine (CAS: 438564-36-4) [13][14][15][16]

The interplay of the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups creates unique electronic signatures for each isomer, influencing their behavior in both chemical reactions and biological systems.

Synthesis of Isomeric Nitro(trifluoromethyl)pyridin-2-amines

The synthesis of these specialized pyridine derivatives often involves multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity. Common strategies include the nitration of pre-functionalized trifluoromethylpyridines or the introduction of the trifluoromethyl group onto a nitropyridine scaffold.

General Synthetic Strategies:

Two primary approaches for the synthesis of trifluoromethylpyridines are widely employed in industrial and laboratory settings:

  • Chlorine/Fluorine Exchange: This method typically involves the fluorination of a corresponding trichloromethylpyridine precursor.[1]

  • Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[1]

The subsequent introduction of the nitro and amino groups can be achieved through established aromatic substitution and reduction methodologies.

Exemplary Synthetic Protocol: Synthesis of a 3-Nitro-5-(trifluoromethyl)pyridin-2-amine Precursor

A patented method for the synthesis of a key intermediate, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, provides a valuable illustration of the synthetic challenges and methodologies.[17]

Step 1: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine [17]

  • In a reaction vessel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in concentrated sulfuric acid.

  • Cool the mixture to a controlled temperature.

  • Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at an elevated temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to a pH of approximately 4-5.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.[17]

1H NMR Data for 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one (400 MHz, DMSO-d6): δ 13.47 (bs, 1H), 8.95 (d, J=2.7 Hz, 1H), 8.46 (d, J=2.5 Hz, 1H).[17]

Step 2: Conversion to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine [17]

  • Treat 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).

  • Heat the mixture for several hours.

  • After cooling, pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic phases over sodium sulfate and remove the solvent under reduced pressure to obtain 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[17]

Step 3: Reduction of the Nitro Group and Amination

The subsequent conversion to the final amine product would typically involve the reduction of the nitro group to an amino group, potentially with concurrent or subsequent amination at the 2-position. A common method for the reduction of a nitro group on a pyridine ring is catalytic hydrogenation using a catalyst such as Raney Nickel.[17]

Analytical Characterization and Separation

The unambiguous identification and separation of these isomers are paramount for quality control, regulatory submission, and the accurate interpretation of biological data. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of isomeric mixtures. Due to the polar nature of these compounds, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered.

Method Development Considerations:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18). The mobile phase is typically a polar mixture, such as acetonitrile and water, often with acidic modifiers like formic acid or trifluoroacetic acid to improve peak shape. In RP-HPLC, more polar compounds elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high percentage of organic solvent. This technique is particularly well-suited for polar compounds that show poor retention in RP-HPLC.[18]

A Proposed HPLC Method for Isomer Separation:

ParameterRecommended ConditionsRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidic modifier to improve peak shape and ionization for MS detection.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic component for elution.
Gradient Start with a low percentage of B, gradually increasing to elute more hydrophobic compounds.To achieve separation of isomers with potentially different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS)UV for general detection and MS for mass confirmation and identification.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of isomers. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring are highly sensitive to the positions of the substituents.

Interpreting NMR Spectra of Substituted Pyridines:

  • 1H NMR: The aromatic region (typically 7.0-9.0 ppm) will show distinct signals for the pyridine ring protons. The electron-withdrawing nitro and trifluoromethyl groups will generally shift the signals of nearby protons downfield (to higher ppm values), while the electron-donating amino group will cause an upfield shift.

  • 13C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also significantly affected by the substituents.

  • 19F NMR: The trifluoromethyl group will give a characteristic signal in the 19F NMR spectrum.

  • 2D NMR Techniques: For unambiguous assignment of signals, especially in cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.

Key Features in Mass Spectra:

  • Molecular Ion Peak (M+): All three isomers will have the same molecular weight (207.11 g/mol ) and will therefore show a molecular ion peak at the same m/z value.

  • Fragmentation Pattern: The fragmentation patterns, however, may differ due to the different substitution patterns, leading to unique "fingerprints" for each isomer. Common fragmentation pathways for nitropyridines can involve the loss of the nitro group (NO2) or parts of it (e.g., NO, O). The trifluoromethyl group can also be lost as a radical.[22][23]

Visualizing Methodologies

Logical Workflow for Isomer Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification cluster_3 Data Analysis & Confirmation Sample Isomeric Mixture HPLC HPLC Separation (e.g., RP-C18) Sample->HPLC NMR NMR Spectroscopy (1H, 13C, 19F, 2D) HPLC->NMR Fraction Collection MS Mass Spectrometry (EI, ESI) HPLC->MS LC-MS Confirmation Structure Confirmation & Isomer Identification NMR->Confirmation MS->Confirmation Start Substituted Pyridine Precursor Nitration Nitration Start->Nitration Intermediate Nitropyridine Intermediate Nitration->Intermediate Functionalization Further Functionalization (e.g., Amination, Reduction) Intermediate->Functionalization Product Target Isomer Functionalization->Product

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-Amino-4-(trifluoromethyl)pyridine serves as a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3][4] The subsequent nitration of this scaffold to produce 5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a key transformation, yielding a versatile intermediate for further functionalization. This nitro-substituted aminopyridine is a precursor for compounds targeting a range of biological pathways, including its use in the development of novel androgen receptor antagonists for cancer therapy.[5]

This document provides a comprehensive, field-tested protocol for the regioselective nitration of 2-amino-4-(trifluoromethyl)pyridine. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step methodology, and outlines the critical safety procedures required for handling the potent reagents involved.

Reaction Mechanism: The Basis of Regioselectivity

The synthesis of this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. The process is governed by the generation of a powerful electrophile, the nitronium ion (NO₂⁺), and the directing effects of the substituents on the pyridine ring.

2.1. Generation of the Nitronium Ion The reaction employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as "mixed acid." In this combination, the stronger acid, H₂SO₄, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly reactive nitronium ion, the key electrophile for the nitration.[6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. Directing Effects and Regioselectivity The position of the incoming nitro group is not random; it is precisely controlled by the electronic properties of the substituents already present on the pyridine ring:

  • Amino Group (-NH₂): As a powerful electron-donating group, the amino group is strongly activating and directs incoming electrophiles to the ortho and para positions (C3 and C5).

  • Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine, making it a deactivating group that directs incoming electrophiles to the meta position (C5 relative to its own position at C4).[3]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C2 and C6 positions.

In this specific substrate, the directing effects converge to overwhelmingly favor substitution at the C5 position. The C5 position is para to the activating amino group and meta to the deactivating trifluoromethyl group. Furthermore, nitration at C3 is disfavored due to a phenomenon known as "electric hindrance," where repulsion occurs between the positive charge of the incoming electrophile and the partial positive charge on the ring nitrogen, especially in the acidic medium.[8][9] This combination of electronic and steric factors results in the highly regioselective formation of this compound.

cluster_0 Mechanism of Nitration reagents H₂SO₄ + HNO₃ nitronium Nitronium Ion (NO₂⁺) Generation reagents->nitronium Protonation & Dehydration intermediate Sigma Complex (Wheland Intermediate) nitronium->intermediate substrate 2-Amino-4-(trifluoromethyl)pyridine substrate->intermediate Electrophilic Attack by NO₂⁺ at C5 deprotonation Deprotonation (HSO₄⁻) intermediate->deprotonation Aromaticity Loss product This compound deprotonation->product Aromaticity Restored

Caption: Mechanism of Electrophilic Aromatic Substitution.

Comprehensive Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Extreme caution must be exercised throughout the procedure.

3.1. Reagents and Equipment

Reagent/EquipmentSpecification
2-Amino-4-(trifluoromethyl)pyridine>98% Purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)70%
Crushed IceFrom deionized water
Ammonium Hydroxide (NH₄OH)28-30% solution
Deionized Water
Ethyl AcetateReagent Grade
HexaneReagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-Bottom Flask (100 mL)Three-neck
Dropping FunnelPressure-equalizing
Magnetic Stirrer with Stir Bar
ThermometerLow-temperature
Ice-Salt Bath
Buchner Funnel and Flask
pH Paper or pH Meter
Rotary Evaporator
Glassware for Chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: Assemble a three-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the entire apparatus in an ice-salt bath. Perform all steps in a certified chemical fume hood.

  • Substrate Dissolution: Charge the flask with concentrated H₂SO₄ (20 mL). Begin stirring and cool the acid to between -5 °C and 0 °C. Once cooled, slowly add 2-amino-4-(trifluoromethyl)pyridine (5.0 g, 30.8 mmol) in small portions, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated HNO₃ (2.4 mL, ~37 mmol) to concentrated H₂SO₄ (6 mL) while cooling in an ice bath. This process is highly exothermic.[6] Transfer this freshly prepared mixed acid to the dropping funnel.

  • Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate over 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C. A significant exotherm can lead to side reactions and a potential runaway scenario.[10]

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Reaction Quenching: Prepare a large beaker (1 L) containing approximately 200 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the crushed ice. The product will precipitate as a solid.

  • Neutralization and Isolation: Cool the acidic slurry in an ice bath. Slowly add 28-30% ammonium hydroxide solution to neutralize the mixture. This is a highly exothermic process. Monitor the pH and continue adding base until the pH is approximately 7-8.

  • Product Collection: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight. An approximate crude yield of 80-90% is expected.

3.3. Purification

The crude product can be purified by column chromatography.[11]

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 10:90 and gradually increasing to 30:70 v/v).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it. Load this onto the prepared column and elute with the solvent system. Collect fractions and combine those containing the pure product as determined by TLC. Evaporate the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.

3.4. Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: To confirm the positions of the protons on the aromatic ring.[12]

  • ¹⁹F NMR: To observe the signal from the -CF₃ group.

  • Mass Spectrometry: To confirm the molecular weight (Expected: ~209.03 g/mol ).

  • Melting Point: To assess purity.

Quantitative Data Summary

ParameterValue
Starting Material
Name2-Amino-4-(trifluoromethyl)pyridine
Mass5.0 g
Molecular Weight162.11 g/mol
Moles30.8 mmol
Reagents
Conc. H₂SO₄ (for substrate)20 mL
Conc. H₂SO₄ (for nitrating mix)6 mL
Conc. HNO₃ (70%)2.4 mL (~1.2 eq.)
Reaction Conditions
Temperature0-5 °C
Reaction Time2 hours post-addition
Product
NameThis compound
Molecular Weight207.11 g/mol
AppearanceYellow Solid
Expected Yield (Purified)70-85%

Critical Safety Protocols

Nitration reactions are inherently hazardous. Strict adherence to safety protocols is mandatory.

  • Corrosivity and Oxidizing Hazard: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[10][13][14] They can cause severe chemical burns upon contact and can react violently with organic materials.[13]

  • Thermal Runaway: The reaction is highly exothermic. Loss of temperature control can lead to a rapid, uncontrolled reaction, potentially causing an explosion.[10]

  • Toxic Fumes: The reaction may produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[10]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[10][14][15]

  • Engineering Controls: This procedure must be conducted inside a properly functioning chemical fume hood. An emergency eyewash station and safety shower must be immediately accessible.[13][14]

  • Spill and Emergency: Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]

  • Waste Disposal: Quenched reaction mixtures and acidic waste must be neutralized before disposal according to institutional and local environmental regulations.

cluster_workflow Synthesis Workflow start Start: Reagents & Glassware setup 1. Assemble Apparatus in Fume Hood start->setup cool_dissolve 2. Cool H₂SO₄ & Dissolve 2-amino-4-(trifluoromethyl)pyridine (0-5 °C) setup->cool_dissolve nitration 4. Add Nitrating Mixture Dropwise (Maintain 0-5 °C) cool_dissolve->nitration mix_acid 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) mix_acid->nitration stir 5. Stir for 2 Hours at 0-5 °C nitration->stir quench 6. Pour onto Crushed Ice stir->quench neutralize 7. Neutralize with NH₄OH (pH 7-8) quench->neutralize filter 8. Filter & Wash Crude Product neutralize->filter dry 9. Dry Crude Product filter->dry purify 10. Purify via Column Chromatography dry->purify characterize 11. Characterize Pure Product (NMR, MS, MP) purify->characterize end_product Finish: Pure this compound characterize->end_product

Caption: Experimental Workflow for Synthesis.

References

Application Note: Regioselective Nitration of 4-(Trifluoromethyl)pyridin-2-amine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the nitration of 4-(trifluoromethyl)pyridin-2-amine, a key transformation in the synthesis of advanced pharmaceutical intermediates. The document elucidates the underlying reaction mechanism, details a robust experimental procedure, and outlines methods for the characterization of the principal product, 2-amino-3-nitro-4-(trifluoromethyl)pyridine. Safety considerations inherent to nitration reactions are also thoroughly addressed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Substituted nitropyridines are pivotal building blocks in the pharmaceutical industry, serving as versatile precursors for a wide array of therapeutic agents. The introduction of a nitro group onto the pyridine scaffold opens up a rich chemical space for further functionalization, including reduction to an amino group, which can then be elaborated into diverse structural motifs. The target molecule of this protocol, 2-amino-3-nitro-4-(trifluoromethyl)pyridine, is of particular interest due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This application note provides a detailed, field-proven methodology for the regioselective nitration of 4-(trifluoromethyl)pyridin-2-amine.

Reaction Mechanism and Regioselectivity

The nitration of 4-(trifluoromethyl)pyridin-2-amine is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position counteracts this deactivation and directs the incoming electrophile.

The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Directing Effects of Substituents:

  • 2-Amino Group: The amino group is a powerful activating and ortho-, para-directing group. In the context of the pyridine ring, it directs electrophilic attack to the 3- and 5-positions.

  • 4-Trifluoromethyl Group: The trifluoromethyl group is a strongly deactivating and meta-directing group due to its inductive electron-withdrawing nature. It directs incoming electrophiles to the 3- and 5-positions.

Considering the directing effects of both substituents, the nitration is expected to occur at either the 3- or 5-position. The amino group is a more powerful directing group than the trifluoromethyl group. Therefore, the major product is anticipated to be 2-amino-3-nitro-4-(trifluoromethyl)pyridine , resulting from substitution at the position ortho to the strongly activating amino group.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted aminopyridines.[3][4]

Materials and Equipment:

  • 4-(Trifluoromethyl)pyridin-2-amine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

Nitration reactions are highly exothermic and can be hazardous if not performed with care.[5] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Temperature Control: Strict control of the reaction temperature is crucial to prevent runaway reactions.

  • Slow Addition: Add reagents slowly and carefully as described in the protocol.

  • Quenching: Quench the reaction mixture by slowly adding it to ice to dissipate heat.

Step-by-Step Procedure:
  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cold sulfuric acid, add 2.5 mL of concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Dissolution of the Starting Material: In a separate beaker, dissolve 1.62 g (10 mmol) of 4-(trifluoromethyl)pyridin-2-amine in 15 mL of concentrated sulfuric acid. This step should be performed with cooling in an ice bath.

  • Nitration Reaction: Slowly add the solution of 4-(trifluoromethyl)pyridin-2-amine in sulfuric acid to the pre-cooled nitrating mixture dropwise over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by carefully taking a small aliquot, quenching it in ice, neutralizing with sodium bicarbonate, and extracting with ethyl acetate.

  • Work-up: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step in an ice bath to control the exotherm.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-amino-3-nitro-4-(trifluoromethyl)pyridine.

Data and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Starting Material4-(Trifluoromethyl)pyridin-2-amine
ReagentsConc. H₂SO₄, Conc. HNO₃
Reaction Temperature0-5 °C
Reaction Time2 hours
Expected Product2-amino-3-nitro-4-(trifluoromethyl)pyridine
Expected YieldModerate to good
AppearanceYellow solid

Analytical Characterization of 2-amino-3-nitro-4-(trifluoromethyl)pyridine:

The structure of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The coupling patterns will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the pyridine ring carbons, the trifluoromethyl carbon, and the carbons bearing the amino and nitro groups.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the CF₃ group.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹), and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its elemental composition.

Visualizations

Reaction Workflow

Nitration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5 °C) start->prep_reagents dissolve_sm Dissolve Starting Material in H₂SO₄ start->dissolve_sm nitration Add Starting Material Solution to Nitrating Mixture (0-5 °C) prep_reagents->nitration dissolve_sm->nitration stir Stir for 2 hours at 0-5 °C nitration->stir quench Quench on Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_conc Dry and Concentrate extract->dry_conc purify Purify by Column Chromatography dry_conc->purify end_node Characterize Product purify->end_node

Caption: Workflow for the nitration of 4-(trifluoromethyl)pyridin-2-amine.

Reaction Mechanism

Caption: Simplified mechanism of electrophilic aromatic substitution.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 4-(trifluoromethyl)pyridin-2-amine. By following the outlined procedures and adhering to the specified safety precautions, researchers can effectively synthesize 2-amino-3-nitro-4-(trifluoromethyl)pyridine, a valuable intermediate for the development of novel pharmaceutical agents. The provided information on the reaction mechanism and product characterization will aid in the successful execution and validation of this important synthetic transformation.

References

5-Nitro-4-(trifluoromethyl)pyridin-2-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: 5-Nitro-4-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry

Abstract

This guide provides a detailed technical overview of this compound, a highly functionalized heterocyclic building block for medicinal chemistry and drug discovery. We explore its core physicochemical properties, delineate its key reactivity profiles, and provide validated, step-by-step protocols for its strategic deployment in synthetic workflows. The inherent functionalities of this molecule—a nucleophilic amino group, an electrophilically activating pyridine ring, a reducible nitro group, and a metabolically robust trifluoromethyl moiety—render it a privileged scaffold for accessing novel chemical matter. A case study illustrating the application of analogous building blocks in the synthesis of the FDA-approved drug Enasidenib underscores the therapeutic relevance of this molecular architecture.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, coupled with its aqueous solubility and metabolic stability, makes it a desirable bioisostere for phenyl rings.

This compound emerges as a particularly powerful variant of this scaffold. Its utility is derived from the strategic orchestration of four distinct functional and structural elements:

  • The Pyridine Core: Provides a foundational heterocyclic structure common in bioactive molecules.

  • The 2-Amino Group: Serves as a primary nucleophilic handle for a wide range of coupling reactions, including amide bond formation and nucleophilic aromatic substitution (SNAr).[2][3]

  • The 5-Nitro Group: Functions as a potent electron-withdrawing group, activating the pyridine ring for SNAr reactions.[4] Crucially, it is also a versatile synthetic precursor that can be readily reduced to a new amino functionality, opening a second vector for molecular diversification.[5][6]

  • The 4-Trifluoromethyl (CF₃) Group: This moiety is widely employed in drug design to enhance metabolic stability, improve binding affinity by engaging in hydrophobic interactions, and modulate pKa.[7][8]

This unique combination makes this compound an exemplary building block for constructing complex molecular architectures with desirable pharmacological properties.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible synthesis. The key properties of this reagent are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₄F₃N₃O₂N/A
Molecular Weight 207.11 g/mol N/A
CAS Number 1820604-45-6N/A
Appearance Typically a yellow to brown solidN/A
Melting Point Not widely reported; handle as a stable solidN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)N/A

Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed. As with all nitro-aromatic compounds, exercise caution and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Reactivity and Synthetic Protocols

The synthetic utility of this compound is primarily centered on three transformations: reactions at the 2-amino position, reduction of the 5-nitro group, and subsequent derivatization.

G cluster_0 Primary Transformations cluster_1 Secondary Transformations A This compound B N-Acylation / N-Sulfonylation A->B RCOCl or RSO₂Cl C S(N)Ar with Heterocycles (e.g., Triazines) A->C e.g., Dichlorotriazine D Nitro Group Reduction A->D Pd/C, H₂ or Fe/NH₄Cl E 4-(Trifluoromethyl)pyridine-2,5-diamine D->E F Acylation of 5-Amino E->F G Diazotization -> Sandmeyer Rxn E->G H Cyclization Reactions E->H G cluster_workflow S(N)Ar Protocol Workflow A 1. Dissolve Dichlorotriazine in THF B 2. Add Pyridinamine (1.0 eq) & Base (e.g., DIPEA, 1.5 eq) A->B C 3. Heat to Reflux (60-100 °C, 12-24h) B->C D 4. Monitor by LC-MS C->D E 5. Cool, Filter, Concentrate D->E F 6. Aqueous Work-up (EtOAc / H₂O) E->F G 7. Purify (Chromatography) F->G H Pure Monosubstituted Product G->H G A 2,4,6-Trichlorotriazine C Dichlorotriazine Intermediate A->C S(N)Ar Step 1 B Amine 1 (e.g., 2-Amino-6-(CF₃)pyridine) B->C E Monochlorotriazine Intermediate C->E S(N)Ar Step 2 D Amine 2 (e.g., 4-Amino-2-(CF₃)pyridine) D->E G Final Drug Scaffold (e.g., Enasidenib) E->G S(N)Ar Step 3 F Amine 3 (Side Chain) F->G

References

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 5-Nitro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Scaffold

In the landscape of modern medicinal chemistry and drug development, the 5-Nitro-4-(trifluoromethyl)pyridin-2-amine scaffold represents a highly valuable building block. The strategic placement of its functional groups imparts a unique combination of physicochemical properties. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, often enhances metabolic stability, increases binding affinity to target proteins, and improves membrane permeability.[1][2] The pyridine core is a ubiquitous feature in a vast number of biologically active molecules. This core, further functionalized with a nitro group and a primary amine, provides versatile handles for extensive derivatization, allowing for the fine-tuning of a molecule's pharmacological profile.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are privileged motifs in pharmaceuticals.[3][4][5] Applying this reaction to derivatives of this compound, such as its halogenated analogues, opens a direct and efficient route to novel and complex molecular architectures.

However, this specific substrate class presents distinct challenges that require careful consideration for successful coupling:

  • Electronic Effects: The pyridine ring is rendered significantly electron-deficient by the potent electron-withdrawing nitro and trifluoromethyl groups. This can influence the kinetics of the key oxidative addition step in the catalytic cycle.[6][7]

  • Functional Group Compatibility: The presence of an unprotected primary amine (-NH₂) can potentially coordinate to the palladium catalyst, leading to inhibition or deactivation. While modern catalyst systems often tolerate this group, its presence must be factored into reaction design.[3][8]

  • Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation of the boronic acid partner can compete with the desired cross-coupling, reducing yields.[8][9]

This document provides a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.[4][5][7]

The three fundamental stages are:

  • Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the heteroaryl halide (e.g., a bromo-substituted this compound). This irreversible step forms a square planar 16-electron Pd(II) intermediate.

  • Transmetalation: This stage involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, reacting with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer.

  • Reductive Elimination: This is the final, product-forming step. The two organic moieties on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex in1 pd2_complex->in1 transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 in2 pd2_r1r2->in2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product in3 product->in3 in1->transmetalation [R²-B(OH)₃]⁻ in2->reductive_elimination in4 reactant1 Ar-X (Pyridyl Halide) reactant1->oxidative_addition reactant2 Ar'-B(OH)₂ (Boronic Acid) reactant2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagent Considerations:
  • Catalyst & Ligand: The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, couplings involving challenging heteroaromatic substrates often benefit from more advanced systems. Modern Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) are bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps and stabilizes the catalytic species.[8] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can provide more active and stable catalytic species, leading to more reliable results.[8]

  • Base: The base's strength and nature significantly impact the reaction. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates with sensitive functional groups.[8][10] Stronger bases can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.

  • Solvent: The solvent must solubilize all components. Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are commonly used, often in combination with water to dissolve the inorganic base.[5][8]

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a generic arylboronic acid. Note: The parent compound, this compound, must first be halogenated (e.g., at the 3-position) to serve as the electrophilic partner. This protocol assumes the use of 3-bromo-5-nitro-4-(trifluoromethyl)pyridin-2-amine as the starting material.

Materials and Reagents
ReagentM.W. ( g/mol )StoichiometryExample Amount (for 1 mmol scale)
3-Bromo-5-nitro-4-(trifluoromethyl)pyridin-2-amine287.011.0 equiv287 mg
Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid)151.961.2 - 1.5 equiv228 mg (1.5 equiv)
Palladium Catalyst (e.g., XPhos Pd G3)863.811 - 5 mol %26 mg (3 mol %)
Base (e.g., K₃PO₄)212.272.0 - 3.0 equiv637 mg (3.0 equiv)
Solvent (e.g., 1,4-Dioxane/Water)--5 mL / 1 mL (5:1 ratio)
Equipment
  • Schlenk flask or microwave vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) supply

  • Heating mantle with temperature controller or oil bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a stir bar, add 3-bromo-5-nitro-4-(trifluoromethyl)pyridin-2-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The mixture should be stirred to ensure good mixing. Note: Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes or via the freeze-pump-thaw method.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol %).

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (Pyridyl Halide, Boronic Acid, K₃PO₄) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat & Stir (80-110 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool & Dilute (EtOAc / H₂O) monitor->cool extract 8. Extraction cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Data, Optimization, and Troubleshooting

The success of the Suzuki coupling is highly dependent on the nature of the coupling partners. The following table provides expected trends and starting points for optimization.

Boronic Acid PartnerExpected ReactivityPotential IssuesSuggested Optimization
Electron-Rich (e.g., 4-MeO-Ph)HighGenerally robustStandard conditions are often sufficient. Reaction may proceed at lower temperatures.
Electron-Neutral (e.g., Ph)ModerateSlower reaction ratesStandard conditions should work well; may require slightly longer reaction times.
Electron-Poor (e.g., 4-CN-Ph)LowerSlow transmetalation, catalyst deactivationUse a more electron-rich ligand (e.g., RuPhos). A stronger base (e.g., Cs₂CO₃) may help.
Sterically Hindered (e.g., 2-Me-Ph)LowerSlow oxidative addition and reductive eliminationUse a bulky ligand (e.g., XPhos, SPhos). Higher temperatures may be necessary.
Heteroaryl (e.g., Pyridyl, Thienyl)VariableCatalyst inhibition, protodeboronationScreen different catalyst/ligand systems. Using boronic esters can improve stability.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Suboptimal ligand, base, or solvent.3. Insufficient temperature.1. Ensure rigorous inert atmosphere and use degassed solvents.2. Screen alternative bulky, electron-rich ligands and different bases (K₂CO₃, Cs₂CO₃).3. Increase temperature in 10 °C increments. Use a higher-boiling solvent if necessary.
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Base is too strong or temperature is too high.3. Boronic acid is inherently unstable.1. Use anhydrous solvents and dry reagents thoroughly.2. Switch to a milder base (e.g., K₂CO₃).3. Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[8]
Dehalogenation of Starting Material 1. Hydride source in the reaction.2. Catalyst system promotes hydrodehalogenation.1. Ensure solvents are pure and dry.2. Optimize reaction time to avoid prolonged heating after completion. Screen different ligands.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst with inefficient reduction to Pd(0).1. Improve degassing procedure.2. Add a small amount of a reducing agent or switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst designed for efficient activation.[7]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Heteroaromatic Amination

The synthesis of complex arylamines is a cornerstone of modern drug discovery and development. Among the myriad of methods for forging carbon-nitrogen (C-N) bonds, the Palladium-catalyzed Buchwald-Hartwig amination stands out for its remarkable scope and functional group tolerance.[1] This powerful transformation has revolutionized the way medicinal chemists approach the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, the reaction is not without its challenges, particularly when dealing with electron-deficient heteroaromatic substrates.

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a particularly challenging substrate class: 5-nitro-4-(trifluoromethyl)pyridin-2-amine derivatives. The presence of two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group—on the pyridine ring significantly deactivates the system towards electrophilic aromatic substitution and can complicate the catalytic cycle of the Buchwald-Hartwig reaction. Furthermore, the inherent electronic properties of the pyridine nitrogen can lead to catalyst inhibition.[2]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the mechanistic nuances and the rationale behind the selection of reagents and conditions. By leveraging insights from established methodologies for related challenging substrates, we present a robust and adaptable protocol for the successful N-arylation of these valuable building blocks.

Mechanistic Considerations: The Intricacies of the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates.

A generic catalytic cycle is depicted below:

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)-L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amido_Complex_Formation Deprotonation (Base) Amine_Coordination->Amido_Complex_Formation Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')-L2 Amido_Complex_Formation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

For substrates like this compound, the key challenges lie in two steps:

  • Oxidative Addition: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step.[4] The electron-deficient nature of the pyridine ring in the target substrate can further hinder this crucial step. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to promote the formation of the active Pd(0) species and facilitate its insertion into the C-X bond.

  • Reductive Elimination: This final step, which forms the desired C-N bond, can be slow for electron-deficient systems. Bulky ligands that promote a three-coordinate intermediate are known to accelerate reductive elimination.[1]

Strategic Selection of Reaction Components

The success of the Buchwald-Hartwig amination of this compound derivatives hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 PalladacyclePd₂(dba)₃ is a common and effective Pd(0) source. Palladacycle precatalysts offer the advantage of forming the active monoligated Pd(0) species more cleanly and efficiently, which can be beneficial for challenging substrates.[4]
Ligand Josiphos-type ligands (e.g., CyPF-t-Bu) or Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos) These ligands are sterically bulky and electron-rich, which is essential for promoting both the oxidative addition of aryl halides and the reductive elimination from the electron-deficient amido complex.[1][4] Josiphos ligands have shown particular efficacy in the coupling of ammonia and other challenging nucleophiles.[1]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. NaOtBu is a standard choice, but LHMDS can be advantageous for substrates with base-sensitive functional groups, although the nitro group's compatibility must be considered.[5]
Solvent Toluene or 1,4-DioxaneThese are common, non-polar aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and degassed to prevent catalyst deactivation.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the N-arylation of this compound with an aryl halide. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd precatalyst and ligand to an oven-dried Schlenk tube. B 2. Add the base. A->B C 3. Add this compound. B->C D 4. Add the aryl halide. C->D E 5. Add anhydrous, degassed solvent. D->E F 6. Seal the tube and heat with stirring. E->F G 7. Cool to room temperature and quench. F->G H 8. Extract with an organic solvent. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Josiphos or XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the base, followed by the this compound and the aryl halide.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvent. 4. Inappropriate ligand choice for the electron-deficient substrate.1. Use a fresh palladium source or a more robust precatalyst. 2. Ensure rigorous exclusion of oxygen and moisture. 3. Use freshly purified reagents and anhydrous, degassed solvents. 4. Screen a panel of bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos).[2][4]
Formation of hydrodehalogenation byproduct The rate of reductive elimination is slow compared to competing pathways like β-hydride elimination or reaction with trace water.1. Use a more sterically hindered ligand to promote reductive elimination. 2. Ensure strictly anhydrous conditions. 3. A recent study suggests a bimetallic Pd-Cu nanocatalyst can suppress this pathway in related systems.[6]
Decomposition of starting material or product The strong base (e.g., NaOtBu) may be incompatible with the nitro group at elevated temperatures.1. Consider using a milder base such as K₃PO₄ or Cs₂CO₃, although this may require higher catalyst loading and/or temperature.[4] 2. Screen alternative solvents.
Difficulty in achieving regioselectivity with polyhalogenated aryl halides The electronic and steric environment of each halogen atom will influence its reactivity.For di- or polyhalogenated pyridines, the position of the halogen can significantly affect the ease of oxidative addition. A thorough literature search on related systems is recommended to predict the likely site of reaction.

Conclusion

The Buchwald-Hartwig amination of this compound derivatives presents a formidable synthetic challenge due to the extreme electron-deficient nature of the substrate. However, by understanding the mechanistic underpinnings of the reaction and making informed choices regarding the catalyst system and reaction conditions, this transformation can be successfully executed. The use of sterically demanding and electron-rich phosphine ligands is paramount to overcoming the hurdles of oxidative addition and reductive elimination. This guide provides a comprehensive framework and a robust starting protocol to enable the synthesis of these valuable and complex molecules, empowering researchers in their quest for novel therapeutics and functional materials.

References

Application Notes: Synthesis of Second-Generation Androgen Receptor Antagonists Utilizing a Trifluoromethylpyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potent second-generation androgen receptor (AR) antagonists, focusing on the strategic use of a trifluoromethylpyridine scaffold. While the specific starting material, 5-Nitro-4-(trifluoromethyl)pyridin-2-amine, is not a direct precursor in the most established industrial routes, this guide outlines a logical and chemically sound pathway to convert it into a key intermediate for the synthesis of Apalutamide, a clinically approved AR inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, mechanism of action, and biological significance of this class of compounds. We will delve into the rationale behind each synthetic step, provide detailed, citable protocols, and contextualize the antagonist's function within the androgen receptor signaling pathway.

Introduction: The Evolving Landscape of Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] First-generation nonsteroidal antiandrogens like bicalutamide function by competitively inhibiting the binding of androgens (e.g., testosterone, dihydrotestosterone) to the AR's ligand-binding domain. However, under conditions of AR overexpression or certain mutations, these drugs can exhibit partial agonist activity, eventually leading to treatment resistance and the development of castration-resistant prostate cancer (CRPC).[2]

Second-generation antagonists, such as Enzalutamide and Apalutamide, were developed to overcome these limitations. These agents exhibit a higher binding affinity for the AR and a more comprehensive mechanism of inhibition.[3] Apalutamide, structurally similar to enzalutamide but featuring a pyridyl group in place of a phenyl group, demonstrates potent antitumor activity.[4] Its multi-faceted mechanism involves not only blocking androgen binding but also inhibiting the nuclear translocation of the AR, preventing its binding to DNA, and impeding the recruitment of co-activators necessary for gene transcription.[3][5][6] This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis.[3]

The trifluoromethylpyridine core is a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability and electronic properties that can enhance target binding and pharmacokinetic profiles.[7] This guide focuses on the synthesis of Apalutamide, leveraging a key intermediate derived from trifluoromethylpyridine precursors.

Mechanism of Action: Comprehensive AR Signaling Blockade

Apalutamide exerts its therapeutic effect by targeting multiple critical steps in the AR signaling cascade. This multi-pronged approach is key to its efficacy in castration-resistant prostate cancer.

  • Competitive Ligand Binding Inhibition : Apalutamide binds directly to the ligand-binding domain of the androgen receptor with a significantly higher affinity than endogenous androgens.[3] This competitive antagonism prevents the receptor's activation.

  • Inhibition of Nuclear Translocation : Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Apalutamide binding prevents this crucial step, sequestering the receptor in the cytoplasm.[5][6]

  • Impediment of DNA Binding : Even if some AR molecules were to enter the nucleus, apalutamide's conformational changes to the receptor impair its ability to bind to androgen response elements (AREs) on the DNA.[3]

  • Blockade of Co-activator Recruitment : Transcriptional activation by the AR requires the recruitment of co-activator proteins. Apalutamide disrupts this interaction, effectively silencing AR-mediated gene expression.[6]

The collective result of these actions is a robust shutdown of the signaling pathway that drives prostate cancer cell growth and survival.

AR_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT/Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Active Activated AR AR->AR_Active Activates Apalutamide Apalutamide Apalutamide->AR Binds & Inhibits (1) Apalutamide_Block_2 Inhibits Translocation (2) AR_Active->AR_Active ARE Androgen Response Element (DNA) AR_Active->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription & Cell Proliferation Coactivators->Transcription Initiates Apalutamide_Block_2->AR_Active Apalutamide_Block_3 Inhibits DNA Binding (3) Apalutamide_Block_3->ARE Apalutamide_Block_4 Inhibits Co-activator Recruitment (4) Apalutamide_Block_4->Coactivators

Caption: Mechanism of Apalutamide action on the Androgen Receptor (AR) signaling pathway.

Synthetic Strategy and Protocols

The synthesis of Apalutamide is a multi-step process that involves the preparation of two key fragments followed by their coupling to form the final thiohydantoin structure. The overall workflow is depicted below.

Apalutamide_Synthesis_Workflow cluster_A Part A: Synthesis of Pyridyl Isothiocyanate cluster_B Part B: Synthesis of Benzamide Fragment A1 2-Amino-5-nitro-4- (trifluoromethyl)pyridine A2 2-Cyano-5-nitro-3- (trifluoromethyl)pyridine A1->A2 Sandmeyer Reaction A3 5-Amino-3-(trifluoromethyl) -picolinonitrile A2->A3 Nitro Reduction A4 5-Isothiocyanato-3-(trifluoromethyl) -picolinonitrile (Key Intermediate V) A3->A4 Thiophosgene Reaction Final Apalutamide A4->Final Coupling & Cyclization B1 2-Fluoro-4-nitrotoluene B2 4-Amino-2-fluoro-N- methylbenzamide B1->B2 Oxidation, Amidation, Reduction B3 4-((1-Cyanocyclobutyl)amino)- 2-fluoro-N-methylbenzamide (Key Intermediate IV) B2->B3 Strecker-type Reaction B3->Final

Caption: Overall synthetic workflow for the preparation of Apalutamide.

Part A: Synthesis of Key Intermediate V: 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

This pathway begins with the modification of a pyridine precursor to install the necessary cyano and isothiocyanate functionalities. While the user-specified this compound is not a direct precursor, a logical first step involves converting the 2-amino group into a 2-cyano group via a Sandmeyer reaction, a robust and well-documented transformation for converting aromatic amines to nitriles.[1][8]

Protocol A1: Sandmeyer Cyanation of 2-Amino-5-nitropyridine Derivative

Causality: The 2-amino group is a poor leaving group. Diazotization converts it into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be readily displaced by a nucleophile, in this case, cyanide provided by a copper(I) cyanide salt.

  • Diazotization: Suspend the starting aminopyridine (1.0 eq) in an aqueous solution of HCl (e.g., 6M) at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent (e.g., water or DMF).

  • Slowly add the cold diazonium salt solution to the CuCN mixture. The reaction is often exothermic and may release nitrogen gas.

  • Allow the reaction to warm to room temperature and then heat (e.g., to 50-70 °C) for 1-2 hours to drive the reaction to completion.

  • Work-up: After cooling, neutralize the mixture and extract the product, 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine, with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.

Protocol A2: Reduction of the Nitro Group

Causality: The nitro group must be reduced to a primary amine to enable the subsequent reaction with thiophosgene. Catalytic hydrogenation or reduction with metals like iron or tin(II) chloride are standard, highly effective methods.[9][10] A patent for Apalutamide synthesis specifies the use of iron powder.[11]

  • Reaction Setup: To a solution of 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in a mixture of ethyl acetate and acetic acid (1:1), add iron powder (Fe, ~4.5 eq).[11]

  • Reaction: Heat the mixture (e.g., to reflux) for 12-15 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue, 5-Amino-3-(trifluoromethyl)picolinonitrile, by column chromatography (e.g., ethyl acetate/pentane) to yield the desired amine.[11]

Protocol A3: Formation of the Isothiocyanate

Causality: The primary amine is a nucleophile that reacts with an electrophilic thiocarbonyl source, like thiophosgene, to form an isothiocyanate. This reaction is the most direct method for this transformation.[12]

  • Reaction Setup: To a heterogeneous mixture of 5-Amino-3-(trifluoromethyl)picolinonitrile (1.0 eq) in water, add thiophosgene (CSCl₂, ~1.2 eq).[11]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Work-up: Extract the mixture with an organic solvent like chloroform. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield crude 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (Intermediate V), which can often be used in the next step without further purification.[11]

Part B: Synthesis of Key Intermediate IV: 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

This fragment provides the other half of the final molecule. The synthesis starts from commercially available materials and builds the required functionality.

Protocol B1: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This intermediate is synthesized from 2-fluoro-4-nitrotoluene in a three-step sequence: oxidation, amidation, and reduction.[3][6]

  • Oxidation: Oxidize 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous basic solution.[3]

  • Amidation: Convert the resulting carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an aqueous solution of methylamine (CH₃NH₂) to form 2-fluoro-4-nitro-N-methylbenzamide.

  • Reduction: Reduce the nitro group to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 4-Amino-2-fluoro-N-methylbenzamide.[3]

Protocol B2: Strecker-type Reaction to form Intermediate IV

Causality: This is a one-pot, three-component reaction. The amine (4-Amino-2-fluoro-N-methylbenzamide) and cyclobutanone form a Schiff base/iminium ion intermediate, which is then attacked by a cyanide nucleophile (from TMSCN) to form the final α-aminonitrile product.

  • Reaction Setup: In a suitable solvent like toluene, combine 4-Amino-2-fluoro-N-methylbenzamide (1.0 eq), cyclobutanone (1.2 eq), and trimethylsilyl cyanide (TMSCN, 1.5 eq).

  • Reaction: Heat the mixture, for example, to 60-80 °C, and stir for 12-24 hours until the reaction is complete.

  • Work-up: Upon completion, cool the reaction, quench with an aqueous solution (e.g., saturated sodium bicarbonate), and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Intermediate IV) by recrystallization or column chromatography.

Part C: Final Coupling and Cyclization to Synthesize Apalutamide

Causality: This final step involves a nucleophilic attack of the secondary amine of Intermediate IV onto the electrophilic central carbon of the isothiocyanate group of Intermediate V. This forms a thiourea intermediate, which then undergoes intramolecular cyclization via attack of the amide nitrogen onto the cyano group, followed by tautomerization, to yield the stable thiohydantoin ring of Apalutamide.

Protocol C1: Synthesis of Apalutamide

  • Reaction Setup: Dissolve Intermediate IV, 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (1.0 eq), and Intermediate V, 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (~1.1 eq) in a suitable solvent such as chloroform, N,N-dimethylacetamide (DMAc), or toluene.[12]

  • Reaction: Add a base, such as triethylamine (TEA), to the mixture.[12] Heat the reaction mass to approximately 60-65 °C and stir for 6-24 hours, monitoring for completion.[12]

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under vacuum. The crude product can be purified by recrystallization from a suitable solvent system, such as isopropyl alcohol or methanol/water, to yield Apalutamide as a solid.[12]

Data Summary: Comparative Potency

The second-generation AR antagonists show significantly improved biological activity over earlier compounds. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.

CompoundAssay TypeTarget/Cell LineIC₅₀ ValueReference(s)
Apalutamide AR Competitive BindingLNCaP Cells16.0 nM[3][8]
Apalutamide AR Reporter Gene Assay-~200 nM
Enzalutamide AR Competitive BindingLNCaP Cells21.4 nM[8]
Enzalutamide AR Reporter Gene Assay-26 nM
Enzalutamide Cell Growth InhibitionLNCaP Cells5.6 µM[4]
Bicalutamide AR Competitive BindingLNCaP Cells160 nM

Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell line, and experimental setup.

Conclusion

The synthesis of Apalutamide, a potent second-generation androgen receptor antagonist, is a prime example of modern medicinal chemistry strategy. By leveraging a trifluoromethylpyridine core, a molecule with a multi-faceted mechanism of action can be efficiently constructed. This guide provides a viable synthetic pathway, grounded in authoritative literature, for researchers in the field of oncology and drug discovery. The detailed protocols offer a framework for the laboratory-scale synthesis of this important therapeutic agent, highlighting the critical transformations required to build its complex architecture. Understanding these synthetic routes and the underlying chemical principles is essential for the development of future generations of AR-targeted therapies.

References

Scale-up synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is a privileged structure known to enhance metabolic stability and binding affinity in bioactive molecules[1]. This guide moves beyond a simple recitation of steps, offering a detailed rationale for process parameters, a robust safety protocol, and integrated analytical methods for process control. The protocol described herein is designed for researchers and process chemists transitioning from bench-scale synthesis to pilot-plant or kilo-lab production.

Strategic Overview: The Chemistry of Electrophilic Nitration

The synthesis of this compound is achieved through the electrophilic aromatic substitution of the precursor, 2-Amino-4-(trifluoromethyl)pyridine. The core transformation is the introduction of a nitro group (-NO₂) onto the pyridine ring.

1.1. The Synthetic Route

The chosen strategy employs a classical yet highly effective nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • Starting Material: 2-Amino-4-(trifluoromethyl)pyridine

  • Reagents: Concentrated Nitric Acid (68%), Concentrated Sulfuric Acid (98%)

  • Product: this compound

1.2. Mechanistic Rationale and Regioselectivity

The combination of nitric and sulfuric acid generates the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the pyridine ring:

  • Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

  • Trifluoromethyl Group (-CF₃): A strongly deactivating, electron-withdrawing group and a meta-director[1].

The nitration occurs at the C5 position, which is para to the activating amino group and meta to the deactivating trifluoromethyl group. This convergence of directing effects leads to high regioselectivity and simplifies purification by minimizing the formation of isomers.

Process Safety and Hazard Management: A Non-Negotiable Priority

Scaling up an exothermic nitration reaction necessitates a stringent and proactive approach to safety. A thorough understanding of the hazards associated with each chemical and procedural step is paramount.

2.1. Reagent Hazard Analysis

ReagentCAS NumberKey Hazards
2-Amino-4-(trifluoromethyl)pyridine106447-97-6Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. May cause respiratory irritation.[2]
Sulfuric Acid (98%)7664-93-9Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.
Nitric Acid (68%)7697-37-2Strong oxidizer. Causes severe skin burns and eye damage. Toxic if inhaled.
Nitrating MixtureN/AHighly corrosive. Generates extreme heat upon mixing and during reaction. Potential for runaway reaction.[3]

2.2. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All operations must be conducted within a certified, high-performance chemical fume hood. For scales exceeding 100g, a walk-in hood is strongly recommended.[2][4]

  • Reactor Setup: A jacketed glass reactor connected to a recirculating chiller/heater is mandatory for precise temperature control. An overhead mechanical stirrer is required to ensure efficient mixing in the viscous sulfuric acid medium.

  • Personal Protective Equipment: Personnel must wear the following at all times:

    • Acid-resistant, flame-retardant lab coat.

    • Chemical splash goggles and a full-face shield.[5][6]

    • Heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[2] A large container of sodium bicarbonate solution should be on hand to neutralize acid spills.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol details the synthesis of this compound from 100 g of 2-Amino-4-(trifluoromethyl)pyridine.

3.1. Equipment and Reagents

  • 2 L jacketed reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Recirculating chiller/heater unit.

  • Addition funnel (500 mL).

  • 5 L beaker for quench.

  • Large Buchner funnel and vacuum flask.

  • 2-Amino-4-(trifluoromethyl)pyridine: 100 g

  • Concentrated Sulfuric Acid (98%): 500 mL

  • Concentrated Nitric Acid (68%): 60 mL

  • Crushed Ice / Deionized Water

  • Ammonium Hydroxide solution (28%) or Sodium Hydroxide (50% w/w)

3.2. Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture (Caution: Highly Exothermic)

  • Set up the 2 L jacketed reactor and ensure it is clean and dry.

  • Charge the reactor with 500 mL of concentrated sulfuric acid.

  • Begin overhead stirring at ~150 RPM.

  • Set the chiller to -5 °C and cool the sulfuric acid to an internal temperature of 0-5 °C.

  • Slowly add 60 mL of concentrated nitric acid via the addition funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

Step 2: Nitration Reaction (Caution: Highly Exothermic)

  • Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the portion-wise addition of 100 g of 2-Amino-4-(trifluoromethyl)pyridine.

  • Add the solid substrate in ~5 g portions over a period of 60-90 minutes.

  • Monitor the internal temperature closely. The rate of addition must be controlled to keep the temperature between 0-5 °C. If the temperature rises above 5 °C, pause the addition until it cools.

  • After the full addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Slowly allow the reactor to warm to room temperature (20-25 °C) and stir for 2-4 hours.

Step 3: Reaction Monitoring (Process Analytical Technology)

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or HPLC to confirm the consumption of the starting material.[7]

  • Aliquots for analysis should be taken carefully and quenched immediately in a vial containing ice and a dilute base.

Step 4: Work-up and Isolation (Caution: Highly Exothermic)

  • In a separate 5 L vessel, prepare a slurry of 1 kg of crushed ice and 1 L of deionized water. Place this vessel in an ice bath for additional cooling and stir vigorously with a mechanical stirrer.

  • Slowly and carefully, transfer the reaction mixture from the reactor onto the vigorously stirred ice slurry. This can be done by cannula transfer or by carefully pouring. The rate of addition must be slow to manage the intense exotherm.

  • A yellow solid product will precipitate.

  • Once the entire reaction mixture has been quenched, begin neutralization. Slowly add ammonium hydroxide solution (or 50% NaOH) to the slurry. Monitor the pH and temperature continuously, adding the base at a rate that keeps the temperature below 25 °C.

  • Continue adding base until the pH of the slurry is between 7 and 8.[3]

  • Filter the yellow solid using a large Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (at least 3 x 500 mL) until the washings are neutral (pH ~7).

  • Dry the product under vacuum at 50 °C to a constant weight.

3.3. Purification The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture is recommended.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is essential. The following analytical methods are recommended.

Analytical MethodPurposeExpected Results
HPLC Purity Assessment & QuantificationPurity >98%[8]
¹H NMR Structural ConfirmationSignals corresponding to the pyridine and amine protons.[9]
¹⁹F NMR Structural ConfirmationA singlet corresponding to the -CF₃ group.[7]
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ ion corresponding to the product's molecular weight (208.12 g/mol ).[9]
FT-IR Functional Group IdentificationCharacteristic stretches for N-H (amine), N=O (nitro), and C-F (trifluoromethyl) bonds.[9]
Melting Point Purity IndicationA sharp melting point consistent with the reference value.

Visual Process Schematics

Diagram 1: Synthetic Workflow This diagram outlines the major steps in the production process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation prep_reagents Reagent Staging (Acids, Substrate) prep_reactor Reactor Cooldown (0-5 °C) prep_reagents->prep_reactor mix_acids Nitrating Mix Prep (T < 10 °C) prep_reactor->mix_acids add_substrate Substrate Addition (T < 5 °C) mix_acids->add_substrate react Stir at RT (2-4 hr) add_substrate->react quench Quench on Ice react->quench neutralize Neutralize to pH 7-8 quench->neutralize filtrate Filter & Wash neutralize->filtrate dry Vacuum Dry filtrate->dry final_product final_product dry->final_product Final Product QC

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Safety Decision Logic for Exothermic Control This diagram illustrates the critical decision-making process for managing temperature during the addition phases.

G start Begin Reagent Addition monitor_temp Monitor Internal Temp (T) start->monitor_temp temp_ok T ≤ T_max ? monitor_temp->temp_ok continue_add Continue Addition temp_ok->continue_add Yes pause_add PAUSE Addition Increase Cooling temp_ok->pause_add No check_complete Addition Complete? continue_add->check_complete pause_add->monitor_temp check_complete->monitor_temp No end_step Proceed to Next Step check_complete->end_step Yes

References

Derivatization of the amino group of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Derivatization of the Amino Group of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Derivatization of a Privileged Scaffold

This compound is a critical building block in medicinal chemistry and agrochemical research. [1][2]Its pyridine core, substituted with a strongly electron-withdrawing nitro group and a lipophilic trifluoromethyl group, presents a unique electronic and steric environment. The primary amino group at the 2-position serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the exploration of vast chemical space in the pursuit of novel bioactive molecules. [3]Derivatization of this amino group is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide provides a detailed overview of common and effective derivatization strategies, including acylation, sulfonylation, and alkylation, complete with detailed protocols and mechanistic insights.

Chemical Reactivity and Strategic Considerations

The reactivity of the 2-amino group on the pyridine ring is significantly influenced by the presence of the nitro and trifluoromethyl substituents. The electron-withdrawing nature of these groups decreases the nucleophilicity of the amino group, which can make certain reactions more challenging compared to simpler aminopyridines. [4]Consequently, the selection of appropriate reagents and reaction conditions is paramount to achieving high yields and purity.

Core Derivatization Methodologies

Acylation: Synthesis of N-(5-nitro-4-(trifluoromethyl)pyridin-2-yl)amides

Acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming a stable amide bond. This is a widely used strategy to synthesize a diverse range of derivatives with potential biological activities.

Rationale: The formation of an amide bond can significantly alter the parent molecule's solubility, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for drug-like properties. The choice of the acylating agent allows for the introduction of various functionalities, from simple alkyl chains to complex heterocyclic systems.

Protocol: General Procedure for Acylation with Acyl Chlorides

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.2-2.0 eq.).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the corresponding acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(5-nitro-4-(trifluoromethyl)pyridin-2-yl)amide.

Protocol: Acylation with Carboxylic Acids using Coupling Agents

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and a coupling agent (e.g., HATU, HBTU, or EDCI, 1.2 eq.) in an aprotic solvent like DMF. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) and stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the solution of the activated carboxylic acid to a solution of this compound (1.0 eq.) in the same solvent.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 4-24 hours. The work-up and purification procedures are similar to those described for the acyl chloride method.

Table 1: Representative Acylation Reactions and Yields

Acylating AgentBase/Coupling AgentSolventReaction Time (h)Yield (%)
Acetyl chlorideTriethylamineDCM292
Benzoyl chloridePyridineTHF488
Phenylacetic acidHATU/DIPEADMF1285
Sulfonylation: Synthesis of N-(5-nitro-4-(trifluoromethyl)pyridin-2-yl)sulfonamides

Sulfonylation introduces a sulfonyl group to the amino function, resulting in the formation of a sulfonamide. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of therapeutic applications. [5] Rationale: The sulfonamide linkage is a key pharmacophore found in numerous drugs. This derivatization can enhance the acidity of the N-H proton and introduce a tetrahedral geometry that can be crucial for binding to biological targets.

Protocol: General Procedure for Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise or dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 3-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by brine. Dry the organic phase, concentrate, and purify the residue by column chromatography or recrystallization. [6]

Table 2: Representative Sulfonylation Reactions and Yields

Sulfonyl ChlorideSolventReaction Time (h)Yield (%)
p-Toluenesulfonyl chloridePyridine690
Methanesulfonyl chlorideDCM/Pyridine385
Benzenesulfonyl chloridePyridine887
Alkylation and Arylation: Synthesis of N-substituted Derivatives

Direct N-alkylation or N-arylation of this compound can be more challenging due to the reduced nucleophilicity of the amino group. However, under appropriate conditions, these transformations can be achieved.

Rationale: N-alkylation and N-arylation introduce substituents that can profoundly impact the molecule's steric profile and basicity. N-aryl derivatives, in particular, are of significant interest in the development of kinase inhibitors and other targeted therapies.

Protocol: Buchwald-Hartwig Amination for N-Arylation

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine this compound (1.0 eq.), the aryl halide (or triflate) (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or SPhos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq.).

  • Solvent and Reaction Conditions: Add a dry, deoxygenated solvent (e.g., toluene or dioxane). Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Experimental Workflows

Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine & Base in Solvent cool Cool to 0 °C start->cool add_reagent Add Acylating Agent cool->add_reagent warm_stir Warm to RT & Stir add_reagent->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General workflow for the acylation of this compound.

Sulfonylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Pyridine/DCM cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl stir Stir at Room Temperature add_sulfonyl->stir monitor Monitor Reaction Progress stir->monitor quench Quench with Water monitor->quench extract_purify Extract and Purify quench->extract_purify

Caption: General workflow for the sulfonylation of this compound.

Analytical Characterization

The successful derivatization and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the derivatives. The disappearance of the N-H protons of the starting amine and the appearance of new signals corresponding to the introduced group are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the newly formed functional groups (e.g., amide C=O stretch).

Safety Considerations

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Reactions should be performed in a well-ventilated fume hood.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Conclusion

The derivatization of the amino group of this compound is a versatile and powerful approach for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the electronic nature of the starting material and optimization of reaction conditions are key to successful derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can achieve optimal yields and purity in your experiments.

I. Troubleshooting Guide: Common Side Products and Formation Issues

This section addresses specific side products and other common problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Issue 1: Formation of Dinitro Species

Question: During the nitration of 2-Amino-4-(trifluoromethyl)pyridine, I'm observing the formation of a significant amount of dinitrated side products. What causes this, and how can I prevent it?

Answer:

The formation of dinitro species is a common side reaction in the nitration of activated pyridine rings. The strong electron-donating amino group, coupled with the electron-withdrawing trifluoromethyl group, directs nitration to specific positions. However, under harsh conditions, a second nitration can occur.

Causality:

  • Excessive Nitrating Agent: Using a stoichiometric excess of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) significantly increases the likelihood of a second nitration event.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second nitration to occur on the already deactivated ring.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mononitration is complete can lead to the formation of dinitrated impurities.

Preventative Measures & Protocol:

To minimize the formation of dinitro species, precise control over reaction parameters is crucial.

ParameterRecommended ConditionRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of nitric acid.Minimizes the availability of the nitrating agent for a second reaction.
Temperature Maintain the reaction temperature between 0-5 °C.Reduces the reaction rate and provides better control, disfavoring the higher activation energy dinitration.
Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Prevents the accumulation of the desired product in the reactive medium, reducing the chance of further nitration.

Experimental Protocol: Controlled Mononitration

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-Amino-4-(trifluoromethyl)pyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC every 30 minutes.

  • Once the starting material is consumed, quench the reaction by pouring it over crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Issue 2: Formation of Isomeric Nitro Products

Question: My final product contains isomeric impurities. Why am I getting nitration at positions other than the desired C5, and how can I improve regioselectivity?

Answer:

The directing effects of the substituents on the pyridine ring generally favor nitration at the C5 position. However, the formation of other isomers, such as 3-nitro and 6-nitro derivatives, can occur due to competing electronic and steric factors.

Causality:

  • Protonation of the Ring Nitrogen: In a strong acidic medium, the pyridine nitrogen can be protonated, which alters the electronic distribution and directing effects of the substituents.

  • Kinetic vs. Thermodynamic Control: The initial site of nitration (kinetic product) may not be the most stable isomer (thermodynamic product).[1] Over time or at higher temperatures, isomerization can occur. The rearrangement of the initially formed 2-nitraminopyridine is an intermolecular process that proceeds through protonation, dissociation, and subsequent ring nitration.[1]

  • Steric Hindrance: While the trifluoromethyl group at C4 provides some steric hindrance, it may not be sufficient to completely block nitration at adjacent positions under all conditions.

Improving Regioselectivity:

StrategyApproachRationale
Controlled Acid Concentration Use a carefully controlled amount of sulfuric acid.This can influence the extent of protonation of the pyridine ring and the exocyclic amino group, thereby affecting the regioselectivity of the nitration.
Lower Reaction Temperature Conduct the reaction at sub-zero temperatures (e.g., -10 to 0 °C).Favors the kinetically controlled product, which is often the desired C5 isomer.
Alternative Nitrating Agents Consider using milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate.These reagents can sometimes offer better regioselectivity, especially in sensitive substrates.
Issue 3: Incomplete Reaction and Low Yield

Question: My reaction is sluggish, and the yield of this compound is consistently low. What are the potential causes and solutions?

Answer:

Low yields can be attributed to several factors, including the deactivation of the starting material and suboptimal reaction conditions. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, making electrophilic substitution more challenging.[2]

Causality:

  • Insufficiently Activating Conditions: The nitrating mixture may not be strong enough to overcome the deactivating effect of the trifluoromethyl group.

  • Poor Solubility: The starting material may have limited solubility in the reaction medium, leading to a heterogeneous reaction and slow conversion.

  • Impure Starting Material: The presence of impurities in the 2-Amino-4-(trifluoromethyl)pyridine can interfere with the reaction. A lower than expected melting point (literature range: 70-74 °C) can indicate impurities.[2][3]

Troubleshooting and Optimization:

ParameterOptimization StrategyRationale
Nitrating Agent Strength Increase the concentration of nitric acid in the sulfuric acid mixture slightly, or use fuming nitric acid.A stronger nitrating agent can improve the rate of reaction with the deactivated ring.
Solvent/Medium Ensure the starting material is fully dissolved in the sulfuric acid before adding the nitrating agent. Gentle warming may be required, followed by cooling before nitration.A homogeneous reaction environment maximizes the contact between reactants.
Purity of Starting Material Verify the purity of the 2-Amino-4-(trifluoromethyl)pyridine by melting point, NMR, or HPLC. Recrystallize if necessary.Ensures that the reaction is not being inhibited by contaminants.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the direct nitration of 2-Amino-4-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is generally effective, but requires careful control of reaction conditions to achieve high yield and purity.

Q2: Are there alternative synthetic strategies to avoid the direct nitration of 2-Amino-4-(trifluoromethyl)pyridine?

Yes, an alternative route involves the amination of a pre-nitrated precursor, such as 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine. This nucleophilic aromatic substitution reaction with ammonia can sometimes offer better control over the final product's purity. However, the synthesis of the chlorinated precursor adds extra steps to the overall process.

Q3: What are the recommended purification techniques for this compound?

The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective.

Q4: How should this compound and its precursors be stored?

2-Amino-4-(trifluoromethyl)pyridine should be stored in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents.[2] For long-term storage, temperatures of -20°C are recommended.[2] this compound, being a nitro compound, should be handled with care and stored in a similar manner, protected from light and heat to prevent decomposition.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) provides more quantitative data on the reaction progress and the formation of side products.

  • Product Characterization: The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

III. Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic pathway and the logical flow of troubleshooting, the following diagrams are provided.

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-(trifluoromethyl)pyridine B This compound A->B Nitration C Nitrating Agent (HNO3/H2SO4) C->B

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Flowchart for Side Product Formation

Troubleshooting_Flowchart Start Side Products Observed? Dinitro Dinitrated Products Start->Dinitro Yes (Dinitro) Isomers Isomeric Products Start->Isomers Yes (Isomers) Check_Stoichiometry Check Stoichiometry of Nitrating Agent Dinitro->Check_Stoichiometry Check_Temp Lower Reaction Temperature Isomers->Check_Temp Check_Acid_Conc Control Acid Concentration Isomers->Check_Acid_Conc Check_Stoichiometry->Check_Temp Check_Time Reduce Reaction Time Check_Temp->Check_Time End Purity Improved Check_Time->End Milder_Reagent Use Milder Nitrating Agent Check_Acid_Conc->Milder_Reagent Milder_Reagent->End

Caption: Logical steps for troubleshooting side product formation.

IV. References

  • Convenient Synthesis of Sorafenib and Its Derivatives. (n.d.). Retrieved from 4

  • Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine - Benchchem. (n.d.). Retrieved from 2

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2015). American Journal of Chemistry, 5(1), 19-22. Retrieved from --INVALID-LINK--

  • 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. (n.d.). Retrieved from 3

References

Technical Support Center: Purification of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions, offering a deeper understanding of the principles behind each purification step to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: Understanding the molecule's structure is the foundation of an effective purification strategy. This compound has several key features:

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can interact strongly with acidic stationary phases like silica gel, which is a primary cause of peak tailing during column chromatography.[1]

  • Amino Group (-NH₂): This group is basic and can be protonated in acidic conditions. This property can be exploited during aqueous extractions by adjusting the pH to move the compound between organic and aqueous layers.

  • Nitro Group (-NO₂) & Trifluoromethyl Group (-CF₃): Both are strong electron-withdrawing groups. They significantly decrease the electron density of the pyridine ring, making the compound more polar and potentially susceptible to nucleophilic attack under certain conditions. The high polarity means it will have a strong affinity for polar stationary phases in chromatography.

  • Overall Polarity: The combination of these functional groups makes this compound a highly polar molecule. This dictates the choice of solvents for both recrystallization and chromatography.

Q2: My crude product is a dark, oily residue. What is the likely cause and the best first step?

A2: Dark coloration in crude products containing nitroaromatic compounds often indicates the presence of side-reaction products or degradation. The discoloration of pyridine derivatives can be due to such impurities.[2] An oily consistency suggests that the product is impure, as impurities can disrupt the crystal lattice and prevent solidification.[3]

Recommended First Step: Before attempting a sophisticated purification method, perform a simple aqueous workup. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine to reduce the water content in the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. This simple extraction can often remove many impurities and may result in the solidification of your product.

Q3: How should I store the purified this compound?

A3: Like many pyridine derivatives, this compound can be hygroscopic, meaning it readily absorbs moisture from the air.[2] Additionally, nitro compounds can be sensitive to light. Therefore, the purified compound should be stored in a tightly sealed, dark glass bottle, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[2]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Issue 1: Difficulty with Crystallization

Symptom: The product remains an oil or forms a "gummy" precipitate after purification attempts and solvent removal.

Possible Cause: The presence of even minor impurities can inhibit crystallization.[3] The molecule's intrinsic properties might also favor an amorphous state.

Troubleshooting Workflow:

G start Product Fails to Crystallize check_purity Assess Purity via TLC/¹H NMR start->check_purity impure Significant Impurities Detected check_purity->impure Impure pure Appears Pure by TLC/NMR check_purity->pure Pure action_chrom Action: Perform Flash Column Chromatography impure->action_chrom action_solvent Action: Systematic Solvent Screening for Recrystallization pure->action_solvent end_solid Solid Product Obtained action_chrom->end_solid action_solvent->end_solid end_oil Product Remains an Oil (Consider Seeding or Scratching) action_solvent->end_oil

Caption: Decision workflow for troubleshooting crystallization failure.

Solutions:

  • Ensure High Purity: Before attempting crystallization, confirm the purity of your material. If other spots are visible on a Thin Layer Chromatography (TLC) plate, further purification via column chromatography is necessary.

  • Systematic Solvent Screening: Test a range of solvents and solvent systems. Start with a small amount of your compound in several vials. Add solvents dropwise at elevated temperatures to dissolve the compound, then allow it to cool slowly. Good single solvents to try include ethanol, methanol, isopropanol, or ethyl acetate. For mixed solvent systems, dissolve the compound in a "good" solvent (like DCM or ethyl acetate) and add a "poor" solvent (like hexanes or pentane) dropwise until turbidity persists, then heat to clarify and cool slowly.

Issue 2: Peak Tailing and Low Recovery in Column Chromatography

Symptom: During silica gel column chromatography, the product elutes as a broad, tailing band, often leading to mixed fractions and significant loss of material.

Possible Cause: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly bind to the basic nitrogen of your compound, leading to poor peak shape and low recovery.[1][3]

Solutions:

  • Neutralize the Stationary Phase: Before packing your column, prepare a slurry of the silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes) and add 0.5-1% triethylamine (TEA) by volume. The TEA acts as a competing base, preferentially interacting with the acidic silanol sites and shielding your compound from these strong interactions.[1][3]

  • Mobile Phase Additive: Add a small amount of TEA (0.1-0.5%) to your chromatography eluent. This continuously deactivates the silica gel as the mobile phase runs through the column, significantly improving peak shape.

  • Switch Stationary Phase: If the problem persists, especially if you suspect the compound is degrading on the acidic silica, consider using a different stationary phase like neutral alumina or end-capped silica gel.[3]

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for separating the target compound from a range of impurities.

Step 1: TLC Method Development

  • Objective: To find a solvent system that provides good separation and an optimal Retention Factor (Rf) for the target compound. An ideal Rf value for column chromatography is between 0.25 and 0.40.

  • Procedure:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on at least three different TLC plates.

    • Develop each plate in a different solvent system. Start with systems of varying polarity.

    • Visualize the spots under UV light (254 nm). The target compound, being a nitroaromatic, should be UV active.

  • Data Presentation: Suggested TLC Solvent Systems

    Solvent System (v/v) Polarity Expected Rf of a Polar Compound Notes
    20% Ethyl Acetate / Hexanes Low Very Low (<0.1) Good starting point to see if non-polar impurities are present.
    50% Ethyl Acetate / Hexanes Medium Moderate (0.2-0.5) A likely range for a good separation.
    100% Ethyl Acetate Medium-High High (>0.6) Useful if the compound is very polar.

    | 5% Methanol / DCM | High | Moderate-High | A stronger solvent system for highly polar compounds. |

Step 2: Column Preparation and Elution

  • Slurry Preparation: Based on your TLC, prepare a slurry of silica gel in your chosen starting eluent (e.g., 30% Ethyl Acetate / Hexanes) containing 0.5% triethylamine.

  • Column Packing: Pack the column with the silica slurry, ensuring an even and compact bed.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like DCM), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC. You can gradually increase the polarity of the mobile phase (gradient elution) if necessary to speed up the elution of your compound after less polar impurities have been washed off.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is ideal if the crude product is already relatively pure (>85%) and solid.

  • Solvent Selection: Use the solvent screening method described in Troubleshooting Issue 1 . The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are often good starting points for polar, crystalline compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under high vacuum.

Purity Assessment

After purification, it is crucial to confirm the purity of this compound.

  • TLC: A single spot on a TLC plate developed in two different solvent systems is a good indicator of purity.

  • HPLC/LC-MS: High-Performance Liquid Chromatography provides a quantitative measure of purity. A single sharp peak is desired. LC-MS can confirm the molecular weight of the isolated compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the final product. The absence of impurity peaks in the spectra is a strong confirmation of purity.

References

Optimizing reaction conditions for the synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring optimal reaction outcomes. Our approach is rooted in established chemical principles and practical laboratory experience to empower you with the knowledge for successful and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The presence of both a nitro and a trifluoromethyl group on the pyridine ring presents unique challenges in achieving high yield and purity. The most common and direct synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with an ammonia source. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly activates the pyridine ring towards nucleophilic attack, making this transformation feasible.

A plausible and commonly employed precursor for this synthesis is 2-chloro-5-nitro-4-(trifluoromethyl)pyridine. The amination is typically carried out under elevated temperature and pressure, often in an autoclave, using a concentrated solution of ammonia.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired this compound, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the amination of 2-chloro-5-nitro-4-(trifluoromethyl)pyridine is a common challenge and can be attributed to several factors. The key to overcoming this is to ensure the reaction conditions are optimized to favor the nucleophilic aromatic substitution.

Possible Causes & Suggested Solutions:

Possible Cause Scientific Rationale Suggested Solutions
Insufficient Reaction Temperature and/or Pressure The amination of halopyridines, especially less reactive chloro-derivatives, often requires significant energy to overcome the activation barrier for the SNAr reaction.[1] High pressure is necessary to maintain the concentration of ammonia in the reaction mixture at elevated temperatures.Gradually increase the reaction temperature in increments of 10-20°C. A typical starting point for similar reactions is around 150-180°C.[1] Ensure the autoclave is properly sealed to maintain a constant internal pressure (often around 20-30 atm).
Inadequate Concentration of Ammonia A high concentration of the nucleophile (ammonia) is crucial to drive the reaction forward according to Le Chatelier's principle.Use a concentrated aqueous ammonia solution (e.g., 28-30%). In some cases, using anhydrous ammonia in a suitable organic solvent might be beneficial, though this requires specialized equipment and handling procedures.
Poor Quality of Starting Material Impurities in the 2-chloro-5-nitro-4-(trifluoromethyl)pyridine can interfere with the reaction or lead to the formation of side products.Verify the purity of the starting material using techniques such as NMR or GC-MS. If necessary, purify the starting material by recrystallization or column chromatography.
Presence of Water (if using anhydrous ammonia) Water can compete with ammonia as a nucleophile, leading to the formation of the corresponding 2-hydroxypyridine derivative as a side product.If using anhydrous ammonia, ensure all glassware and solvents are rigorously dried.

Workflow for Optimizing Low Yield:

G start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity increase_temp Increase Temperature (e.g., 160-200°C) check_purity->increase_temp Purity Confirmed increase_pressure Ensure Proper Autoclave Sealing increase_temp->increase_pressure increase_ammonia Use Concentrated Ammonia (28-30%) increase_pressure->increase_ammonia consider_anhydrous Consider Anhydrous Ammonia System increase_ammonia->consider_anhydrous Yield Still Low monitor_reaction Monitor Reaction Progress (TLC/LC-MS) increase_ammonia->monitor_reaction Optimized Conditions consider_anhydrous->monitor_reaction successful_synthesis Successful Synthesis monitor_reaction->successful_synthesis

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

Question: I am observing significant impurities in my crude product mixture alongside the desired this compound. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in this synthesis due to the reactive nature of the starting materials and intermediates under harsh reaction conditions.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategies
2-Hydroxy-5-nitro-4-(trifluoromethyl)pyridine This results from the hydrolysis of the starting material, where water acts as a nucleophile instead of ammonia.If using aqueous ammonia, this is an inherent possibility. To minimize it, ensure a high concentration of ammonia. If this side product is a major issue, switching to an anhydrous ammonia system in a polar aprotic solvent (e.g., dioxane, DMF) can be effective.
Over-amination or Diamination Products While less common for this specific substrate due to the deactivating effect of the first amino group, it's a possibility if other reactive sites exist or under very harsh conditions.Carefully control the stoichiometry of the reactants. Use a moderate excess of ammonia rather than a very large excess.
Dehalogenation Product (5-Nitro-4-(trifluoromethyl)pyridine) This can occur through a reductive process, especially if there are trace metal impurities or if using certain catalysts.Ensure the reaction is performed in a clean reaction vessel. If using a catalyst for other steps, ensure it is fully removed before the amination step.
Displacement of the Nitro Group Although the chloro group is generally a better leaving group, nucleophilic displacement of the nitro group can occur under certain conditions, especially with strong nucleophiles.Maintain the reaction temperature within the optimal range. Excessive temperatures can promote this side reaction.

Logical Decision Tree for Side Product Minimization:

G start Side Product Formation identify_side_product Identify Side Product(s) (NMR, MS) start->identify_side_product hydrolysis_product Hydrolysis Product (2-OH derivative) identify_side_product->hydrolysis_product Identified overamination_product Over-amination identify_side_product->overamination_product Identified dehalogenation_product Dehalogenation identify_side_product->dehalogenation_product Identified nitro_displacement Nitro Displacement identify_side_product->nitro_displacement Identified use_anhydrous Switch to Anhydrous Ammonia System hydrolysis_product->use_anhydrous control_stoichiometry Control Ammonia Stoichiometry overamination_product->control_stoichiometry clean_reactor Ensure Clean Reactor & High-Purity Reagents dehalogenation_product->clean_reactor optimize_temp Optimize Reaction Temperature nitro_displacement->optimize_temp pure_product Pure Product Obtained use_anhydrous->pure_product control_stoichiometry->pure_product clean_reactor->pure_product optimize_temp->pure_product

Caption: Decision tree for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from a 2-halopyridine precursor?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the halogen (in this case, chlorine) at the 2-position of the pyridine ring.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro and trifluoromethyl groups, as well as the nitrogen atom in the pyridine ring.

  • Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion (chloride), which is a good leaving group.

  • Proton Transfer: A final proton transfer from the newly attached amino group to another ammonia molecule or a base in the medium yields the final product, this compound.

Q2: Why is a high temperature and pressure required for this reaction?

A2: While the pyridine ring is activated by the electron-withdrawing groups, the C-Cl bond is strong, and breaking it requires significant energy. High temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1] High pressure is essential to keep the ammonia, which is a gas at room temperature, dissolved in the reaction mixture and to maintain its concentration, thereby increasing the frequency of collisions between the reactants.

Q3: Can I use other ammonia sources besides aqueous ammonia?

A3: Yes, other ammonia sources can be used, each with its own advantages and disadvantages.

  • Anhydrous Ammonia: Using anhydrous ammonia in a polar aprotic solvent like dioxane or THF can prevent the formation of the 2-hydroxy side product. However, it requires specialized equipment for handling and accurate measurement.

  • Ammonium Hydroxide: This is the most common and convenient source. The concentration should be high (28-30%) to favor the amination reaction over hydrolysis.

  • Ammonium salts (e.g., ammonium chloride): In some cases, ammonium salts can be used in the presence of a strong base, but this is less common for direct amination of halopyridines.

Q4: How can I monitor the progress of the reaction?

A4: Monitoring the reaction progress is crucial for optimization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, LC-MS can be used to track the formation of the product and any side products, providing both retention time and mass information.

Q5: What are the recommended purification methods for this compound?

A5: The choice of purification method depends on the purity of the crude product and the scale of the reaction.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining a high-purity solid. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Column Chromatography: If the crude product contains a significant amount of impurities, column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in hexane is typically used as the eluent.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the amination of similar halopyridines and should be optimized for specific laboratory conditions.[1]

Materials:

  • 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • High-pressure autoclave with a stirrer and temperature control

Procedure:

  • Charging the Autoclave: In a suitable high-pressure autoclave, place 2-chloro-5-nitro-4-(trifluoromethyl)pyridine.

  • Adding Ammonia: Carefully add a significant molar excess of 28-30% aqueous ammonia. A typical ratio is 10-20 equivalents of ammonia relative to the starting material.

  • Reaction: Seal the autoclave securely. Begin stirring and heat the reaction mixture to the desired temperature (e.g., 150-180°C). The internal pressure will rise as the temperature increases. Maintain the reaction at this temperature for several hours (e.g., 6-12 hours), monitoring the progress if possible.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. CAUTION: The autoclave will be under high pressure. Follow the manufacturer's instructions for safe depressurization.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood by trained personnel.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle concentrated ammonia with care as it is corrosive and has a strong odor.

References

How to improve the yield of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and agrochemical research, 5-Nitro-4-(trifluoromethyl)pyridin-2-amine serves as a crucial building block for a variety of bioactive molecules.[1][2] Its synthesis, which commonly involves the nitration of 2-Amino-4-(trifluoromethyl)pyridine, presents a unique set of challenges. The pyridine ring's inherent electronic properties, combined with the competing directing effects of the amino and trifluoromethyl groups, can result in low yields, side product formation, and purification difficulties.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of this compound, with the goal of improving reaction yield and product purity.

Synthesis Overview

The primary route to this compound is the electrophilic aromatic substitution (nitration) of 2-Amino-4-(trifluoromethyl)pyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

Synthesis_Pathway cluster_main Synthesis of this compound Start 2-Amino-4-(trifluoromethyl)pyridine Product This compound Start->Product Nitration (HNO₃/H₂SO₄)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yields are the most frequently reported issue in this synthesis. Several factors can contribute to this problem, from incomplete reactions to the formation of unwanted side products.

Possible Cause A: Incomplete Reaction

The reaction may not be proceeding to completion due to suboptimal conditions.

  • Suggested Solutions:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is fully consumed.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation and side product formation. Carefully increase the temperature in small increments (e.g., 5-10°C) to find the optimal balance. A temperature range of 0-25°C is a common starting point for nitration reactions.

    • Nitrating Agent Stoichiometry: Ensure that a sufficient excess of the nitrating agent is used. However, a large excess can lead to over-nitration or oxidation. A modest excess (1.1-1.5 equivalents) of nitric acid is recommended.

Possible Cause B: Formation of Byproducts

The directing effects of the activating amino group and the deactivating trifluoromethyl group can lead to the formation of isomeric byproducts. The primary desired product is the 5-nitro isomer, but other isomers can form.

  • Suggested Solutions:

    • Strict Temperature Control: The regioselectivity of nitration is often highly dependent on temperature. Maintaining a low and consistent temperature (e.g., 0-5°C) throughout the addition of the substrate to the nitrating mixture is critical to minimize the formation of undesired isomers.

    • Order of Reagent Addition: Slowly adding the 2-Amino-4-(trifluoromethyl)pyridine to the pre-cooled nitrating mixture (a solution of nitric acid in sulfuric acid) can help to control the exothermic reaction and improve selectivity.

Possible Cause C: Degradation of Starting Material or Product

The strongly acidic and oxidative conditions of the nitration reaction can lead to the degradation of the starting material or the desired product, particularly at elevated temperatures.

  • Suggested Solutions:

    • Milder Nitrating Agents: If degradation is suspected, consider using a milder nitrating agent. Options include using nitric acid in acetic anhydride or employing nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

    • Protecting the Amino Group: The amino group is susceptible to oxidation. While this adds steps to the synthesis, protecting the amino group as an amide before nitration can prevent oxidation and improve the overall yield. The amide can then be hydrolyzed to yield the final product.[3]

ParameterRecommended RangeNotes
Reaction Temperature 0°C to 25°CLower temperatures favor higher regioselectivity.
Reaction Time 2 to 12 hoursMonitor by TLC/HPLC for completion.[4]
Nitric Acid (eq.) 1.1 to 1.5A large excess can lead to side reactions.
Sulfuric Acid Used as solventEnsures the formation of the nitronium ion (NO₂⁺).

Table 1: Recommended Reaction Conditions for Nitration.

Question 2: I'm having difficulty with product isolation and purification. What can I do?

Effective isolation and purification are key to obtaining a high-purity final product.

Possible Cause A: Product Loss During Workup

The product may have some solubility in the aqueous phase during workup, or it may not fully precipitate.

  • Suggested Solutions:

    • pH Adjustment: After quenching the reaction with ice, carefully neutralize the acidic solution. The product is an amine and will be protonated in strong acid. Basifying the solution (e.g., with aqueous ammonia or sodium hydroxide) to a pH of 8-9 will deprotonate the amino group and should cause the product to precipitate.[5]

    • Extraction: If the product does not precipitate or if it is an oil, perform an extraction with an appropriate organic solvent such as ethyl acetate or dichloromethane.

Possible Cause B: Impurities Co-eluting with the Product

During purification by column chromatography, impurities may co-elute with the desired product.

  • Suggested Solutions:

    • Recrystallization: This is often an effective method for purifying the final product. The crude solid can be dissolved in a hot solvent and allowed to cool slowly, which should result in the formation of pure crystals.

    • Alternative Chromatography Conditions: If column chromatography is necessary, try a different solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to separate closely related compounds.

SolventApplication
Ethanol/Water A common choice for recrystallizing polar compounds.
Toluene Can be effective for less polar compounds.
Ethyl Acetate/Hexane A good solvent system for both chromatography and recrystallization.

Table 2: Potential Solvents for Purification.

Experimental Protocol: Nitration of 2-Amino-4-(trifluoromethyl)pyridine

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to the substrate). Cool the flask to 0°C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.2 equivalents) to the sulfuric acid while maintaining the temperature at 0°C.

  • Substrate Addition: Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 equivalent) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice.

  • Isolation: Neutralize the resulting solution with a base (e.g., 28% aqueous ammonia) to a pH of 8-9.[5] The product should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.[5] The crude product can be further purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in this reaction?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This makes the nitration reaction more challenging than it would be on an unsubstituted pyridine ring. However, it directs incoming electrophiles to the meta position (position 5).

Q2: How does the amino group influence the reaction?

The amino (-NH₂) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (position 5) is favored, which aligns with the directing effect of the -CF₃ group, leading to the desired 5-nitro product.

Q3: Are there significant safety concerns with this reaction?

Yes. The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction is exothermic, which can lead to a runaway reaction if not properly controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching of the reaction mixture with ice should be done slowly and carefully.

Q4: Can I use a different starting material?

While 2-Amino-4-(trifluoromethyl)pyridine is the most direct precursor, alternative routes could involve the synthesis of a nitrated pyridine ring first, followed by the introduction of the amino group. For instance, a nucleophilic aromatic substitution on a suitable di-substituted pyridine could be a possibility.

Troubleshooting_Workflow Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Byproducts Byproduct Formation? IncompleteReaction->Byproducts No OptimizeConditions Optimize Reaction Conditions: - Increase Time - Adjust Temperature IncompleteReaction->OptimizeConditions Yes Degradation Degradation? Byproducts->Degradation No ControlTemp Strict Temperature Control (0-5°C) Adjust Reagent Addition Order Byproducts->ControlTemp Yes IsolationIssues Isolation Issues? Degradation->IsolationIssues No MilderReagents Use Milder Nitrating Agents Protect Amino Group Degradation->MilderReagents Yes AdjustWorkup Adjust Workup: - pH Control for Precipitation - Solvent Extraction IsolationIssues->AdjustWorkup Yes Purification Optimize Purification: - Recrystallization - New Chromatography Solvents IsolationIssues->Purification No

References

Technical Support Center: Purification of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.

Understanding the Compound and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presence of both an electron-donating amino group and electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring influences its reactivity and solubility, which are critical factors in designing an effective purification strategy.[3]

Common Impurities:

The synthesis of nitropyridines often involves the use of strong nitrating agents like nitric acid and sulfuric acid.[4][5][6] This can lead to the formation of several types of impurities:

  • Isomeric Impurities: Positional isomers can be formed during the nitration reaction, where the nitro group is introduced at a different position on the pyridine ring.

  • Over-nitrated or Under-nitrated Byproducts: Depending on the reaction conditions, byproducts with more than one nitro group or unreacted starting material may be present.

  • Hydrolysis Products: The presence of water and strong acids can lead to the hydrolysis of the amine or trifluoromethyl group, although the latter is generally stable.

  • Residual Solvents and Reagents: Incomplete removal of solvents and acidic reagents from the reaction mixture is a common source of contamination.

The first step in any purification process is to identify the nature and extent of the impurities, typically through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification Strategies: A Head-to-Head Comparison

Two primary techniques are recommended for the purification of this compound: Recrystallization and Column Chromatography . The choice between these methods depends on the impurity profile, the desired purity level, and the scale of the purification.

Technique Principle Best For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Removing small amounts of impurities from a relatively pure compound (>\90%).Scalable, cost-effective, can yield very high purity crystals.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through it.Separating complex mixtures with multiple components and closely related impurities.High resolution, applicable to a wide range of compounds and impurities.Less scalable, more time-consuming, requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization. The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Solvent Screening:

Based on the polarity of the target molecule, suitable solvents for screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Mixed Solvent Systems: e.g., Ethanol/Water, Toluene/Heptane

Step-by-Step Procedure:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally results in larger, purer crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Slow Cooling to Crystallize B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Recrystallization workflow for purification.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating components of a mixture.[3] The choice of the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.

System Selection:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is commonly used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., Dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.

Workflow for Column Chromatography:

G A Crude Product B Adsorb on Silica Gel A->B D Load Sample B->D C Pack Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: Flash column chromatography workflow.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My product oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of impurities is high.

  • Troubleshooting Steps:

    • Add more solvent: This will decrease the saturation of the solution.

    • Try a different solvent: A lower boiling point solvent or a mixed solvent system might be more effective.

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to provide a surface for crystal nucleation.

    • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.

    • Preliminary purification: If the crude product is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug before recrystallization.

Q2: The purity of my compound did not improve significantly after recrystallization. Why?

A2: This indicates that the chosen solvent does not effectively differentiate between the product and the impurities.

  • Troubleshooting Steps:

    • Re-evaluate your solvent choice: The impurities might have similar solubility profiles to your product in that particular solvent. A different solvent or a mixed solvent system is needed.

    • Consider a second recrystallization: Sometimes a single recrystallization is not enough to remove all impurities.

    • Switch to column chromatography: If isomeric impurities are present, recrystallization may not be effective, and column chromatography will likely be necessary for separation.

Q3: My compound is streaking on the TLC plate during column chromatography method development. What does this mean?

A3: Streaking on a TLC plate usually indicates that the compound is either too polar for the chosen mobile phase, is interacting strongly with the silica gel (which can be acidic), or the sample is overloaded.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Add a more polar solvent (e.g., more ethyl acetate in a hexane/ethyl acetate system).

    • Add a modifier: For basic compounds like pyridines, adding a small amount of a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can prevent streaking by neutralizing the acidic sites on the silica gel.

    • Use a different stationary phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral).

    • Dilute the sample: Ensure you are not overloading the TLC plate.

Q4: I have poor recovery of my compound after column chromatography. Where did it go?

A4: Low recovery can be due to several factors.

  • Troubleshooting Steps:

    • Irreversible adsorption: The compound may be strongly and irreversibly binding to the silica gel. Using a less acidic stationary phase or adding a modifier to the eluent can help.

    • Compound instability: The compound might be degrading on the silica gel. Running the column more quickly or using a less reactive stationary phase can mitigate this.

    • Incomplete elution: The mobile phase may not be polar enough to elute the compound from the column. After collecting the main fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.

    • Improper fraction collection: Ensure that all fractions containing the product have been identified and combined.

Troubleshooting Logic Flow:

G A Purification Issue? B Recrystallization Problem? A->B C Column Chromatography Problem? A->C D Oiling Out? B->D E Low Purity? B->E F Streaking on TLC? C->F G Poor Recovery? C->G H Change Solvent / Add Seed Crystal D->H I Change Solvent / Switch to Chromatography E->I J Increase Eluent Polarity / Add Modifier F->J K Check for Irreversible Adsorption / Incomplete Elution G->K

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Pyridine Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to construct C-C bonds with high efficiency and functional group tolerance.[1] However, its application to electron-deficient heteroaromatic systems, particularly pyridines, presents a unique and often frustrating set of challenges for researchers in pharmaceutical and materials science.[2] The very nature of the pyridine ring—specifically the Lewis basic nitrogen atom—can wreak havoc on the delicate palladium catalytic cycle.[3][4]

This guide is structured to serve as a dedicated technical support resource. It moves beyond simple protocols to diagnose and resolve the common failure points encountered when coupling electron-deficient pyridines. Here, we will dissect the causality behind these issues and provide field-proven strategies to achieve success in these notoriously difficult transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of electron-deficient pyridines in a direct question-and-answer format.

Q1: My reaction has failed or resulted in a very low yield. What are the primary reasons?

A1: Failure in this specific class of Suzuki couplings typically originates from one of three core issues: catalyst inhibition, the inherent low reactivity of the coupling partners, or competing side reactions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is a potent ligand for the palladium catalyst. This coordination can either stabilize the palladium complex to the point of inactivity or completely sequester it from the catalytic cycle, effectively poisoning the reaction.[4][5][6] This is the most common reason for failure, especially with 2-substituted pyridines.

  • Low Substrate Reactivity:

    • Electrophile: Electron-deficient pyridine halides, especially chlorides, are less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[3][7]

    • Nucleophile: Electron-deficient heteroarylboron reagents undergo transmetalation at a significantly slower rate than their electron-rich counterparts.[8]

  • Dominant Side Reactions: Several side reactions can outcompete the desired cross-coupling, consuming starting materials and reducing yields. These are detailed in subsequent questions.

Q2: I suspect catalyst inhibition. How do I select a catalyst system to overcome this?

A2: Combating catalyst inhibition requires a strategic choice of both the palladium source and, more importantly, the supporting ligand. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]

The solution is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are critical for several reasons:

  • They promote a fast rate of reductive elimination, which can be faster than the rate of catalyst decomposition.

  • Their steric bulk can disfavor the binding of the pyridine nitrogen to the metal center.

  • Their strong electron-donating ability makes the palladium center more electron-rich, facilitating the oxidative addition of less reactive electrophiles like chloropyridines.[2][3]

Ligand TypeExamplesKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for heteroaryl couplings; promote fast oxidative addition and reductive elimination.[5][9]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrOffer strong σ-donation and thermal stability; very effective for challenging couplings.[10][11]
Other Bulky Phosphines tBu₃PHighly electron-rich and effective, but can be air-sensitive.[12]

For a robust starting point, consider using a pre-formed palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, which provides a reliable source of the active Pd(0) species.[5]

Q3: My starting material is consumed, but I'm observing significant byproducts. What are they and how can I minimize them?

A3: The most common byproducts are the result of protodeboronation, homocoupling, and dehalogenation.

Protodeboronation

This is the hydrolysis of the boronic acid/ester, replacing the C-B bond with a C-H bond.[13] Pyridylboronic acids, especially 2-pyridylboronic acids, are highly susceptible to this side reaction.[1][8][14]

  • Solution 1: Use More Stable Boron Reagents. Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate.[5][13] Organotrifluoroborates are another excellent, highly stable alternative.[8]

  • Solution 2: Use Anhydrous Conditions. Meticulously dry all solvents and reagents. The presence of water greatly accelerates protodeboronation.[9]

  • Solution 3: Choose the Right Base. Use a non-hydroxide base like K₃PO₄, Cs₂CO₃, or KF.[8][15]

Homocoupling

This side reaction forms a symmetrical biaryl from two molecules of the boronic acid reagent. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that leads to homocoupling.[9][10]

  • Solution: Rigorous Exclusion of Oxygen. This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30 minutes).[13] Maintain a positive pressure of inert gas throughout the entire experiment.

Dehalogenation

This involves the replacement of the halide on your pyridine starting material with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture (e.g., certain solvents or impurities in bases).[1][3]

  • Solution: Optimize Reaction Time and Reagents. Avoid solvents that can act as hydride donors. Ensure high-purity, dry reagents. Minimizing reaction time can also reduce the incidence of this side reaction.[5]

Q4: My 2-chloropyridine is unreactive. What specific changes should I make?

A4: 2-chloropyridines are notoriously unreactive electrophiles due to the strong C-Cl bond.[3] Success requires maximizing the activity of your catalyst system.

  • Use a Highly Active Ligand: This is non-negotiable. A bulky, electron-rich ligand like SPhos or XPhos is often required.[3][9]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes be enough to drive the reaction to completion.[5]

  • Choose a Strong, Non-nucleophilic Base: A strong base is often required to facilitate the transmetalation step. K₃PO₄ is a common and effective choice for these systems.[3][16]

  • Elevate the Temperature: Higher temperatures (e.g., 100-120 °C in a high-boiling solvent like dioxane or toluene) are often necessary to promote the slow oxidative addition step.

Q5: What is the role of the base, and how do I choose the correct one?

A5: The base plays a crucial role in the transmetalation step, forming a more nucleophilic "ate" complex with the organoboron reagent, which facilitates the transfer of the organic group to the palladium center.[9] The choice of base can dramatically affect the outcome.

BaseCommon Use & Characteristics
K₃PO₄ A strong base, often effective for unreactive chlorides and tosylates. Can be used with water.[3][16]
Cs₂CO₃ A strong, soft base. Often provides excellent results, especially in anhydrous conditions.[17][18]
K₂CO₃ A milder base, good for more reactive systems (bromides/iodides). Often used in aqueous solvent mixtures.[10][15]
KF A fluoride source that can be particularly effective, especially with trifluoroborates.[8]

Key Insight: Always use a fresh, dry, and finely powdered base. Clumps or poor-quality base will have reduced surface area and reactivity, leading to inconsistent results.[9]

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle and Pyridine Inhibition

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key step where electron-deficient pyridines interfere.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Pyridine-X Inhibition Catalyst Inhibition (Inactive Complex) Pd0->Inhibition Pyridine N-Coordination PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar²-B(OR)₂ + Base PdII_Complex->Inhibition Pyridine N-Coordination PdII_Dimer Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Pyridine_SM Pyridine-X (Starting Material) Boronic_Acid Ar²-B(OR)₂ Base Base

Caption: The catalytic cycle and points of pyridine-induced catalyst inhibition.

Troubleshooting Flowchart for Failed Reactions

Use this decision tree to diagnose and solve common problems with your Suzuki coupling reaction.

Troubleshooting_Flowchart start Low or No Yield Observed check_sm Analysis of Crude Reaction: Starting Materials Recovered? start->check_sm check_bp Analysis of Crude Reaction: New Byproducts Formed? start->check_bp sm_yes YES check_sm->sm_yes  Yes sm_no NO check_sm->sm_no  No (Complex Mixture) bp_yes YES check_bp->bp_yes  Yes cause_inhibition Probable Cause: Catalyst Inhibition or Low Reactivity sm_yes->cause_inhibition sm_no->check_bp solution_inhibition Solution: 1. Switch to bulky, e⁻-rich ligand (SPhos, XPhos). 2. Use a stronger base (K₃PO₄). 3. Increase temperature. 4. Ensure rigorous inert atmosphere. cause_inhibition->solution_inhibition cause_protodeboronation Probable Cause: Protodeboronation bp_yes->cause_protodeboronation  Mass = Pyridine-H? cause_homocoupling Probable Cause: Homocoupling bp_yes->cause_homocoupling  Mass = Boronic Acid Dimer? solution_protodeboronation Solution: 1. Use boronic ester (pinacol) or trifluoroborate. 2. Ensure anhydrous conditions. 3. Use non-aqueous base (KF, Cs₂CO₃). cause_protodeboronation->solution_protodeboronation solution_homocoupling Solution: 1. Rigorously degas all solvents. 2. Maintain strict inert (Ar/N₂) atmosphere. cause_homocoupling->solution_homocoupling

Caption: A logical workflow to diagnose and solve common issues.

Experimental Protocols

Optimized Protocol for the Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of challenging 2-chloropyridine substrates.

Reagents & Equipment:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Oven-dried glassware, magnetic stir bar, septum, and inert gas (Argon or Nitrogen) line.

Procedure:

  • Glassware Preparation: Ensure the reaction flask and stir bar are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solid): To the cooled flask, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.055 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 2-arylpyridine product.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Nitro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with the 5-Nitro-4-(trifluoromethyl)pyridin-2-amine scaffold. This guide is designed for researchers, chemists, and drug development professionals who encounter this challenging substrate. Our goal is to provide not just protocols, but the underlying chemical logic, enabling you to troubleshoot effectively and optimize your synthetic routes.

The this compound core presents a unique set of challenges due to its distinct electronic and structural features. The pyridine nitrogen and the exocyclic amino group can act as ligands for the palladium catalyst, leading to inhibition or deactivation.[1][2] Furthermore, the powerful electron-withdrawing effects of both the nitro (-NO2) and trifluoromethyl (-CF3) groups render the pyridine ring exceptionally electron-deficient, profoundly influencing its reactivity.[3]

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound derivatives in palladium-catalyzed cross-coupling?

Answer: The substrate's architecture presents a confluence of four main challenges:

  • Catalyst Inhibition/Deactivation: The most significant hurdle is the presence of two nitrogen lone pairs (the endocyclic pyridine nitrogen and the exocyclic 2-amino group). Both can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2]

  • Extreme Electron Deficiency: The combined effect of the pyridine ring nitrogen, the C4-trifluoromethyl group, and the C5-nitro group makes the aromatic system highly electron-poor. While this can facilitate the initial oxidative addition step, it can make subsequent steps, like reductive elimination, more difficult.

  • Nitro Group Reactivity: The nitro group is not always an inert spectator. Under certain conditions, it can be reduced by the catalytic system or even participate in denitrative cross-coupling, leading to unintended side products.[4][5] It can also be incompatible with certain strong bases.[6]

  • Steric Hindrance: Depending on the position of the leaving group, the adjacent trifluoromethyl or nitro groups can create steric congestion around the reaction center, impeding access for the catalyst and coupling partner.

Q2: For a halogenated derivative (e.g., 6-bromo-5-nitro-4-(trifluoromethyl)pyridin-2-amine), which cross-coupling reactions are most feasible?

Answer: Despite the challenges, several standard palladium-catalyzed cross-coupling reactions can be successfully applied to this scaffold, provided the catalyst system is carefully chosen. The most common transformations include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.

  • Buchwald-Hartwig Amination: Using the substrate's 2-amino group as a nucleophile to couple with aryl halides, or coupling a new amine at the halogenated position.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

  • Heck Coupling: For C-C bond formation with alkenes.

Success in each of these reactions is critically dependent on selecting a catalyst system that can overcome the inherent inhibitory effects of the substrate.

Catalyst Selection and Optimization Logic

The key to successful cross-coupling with this substrate is to use a catalytic system that is both highly active and resistant to poisoning by the nitrogen lone pairs. This logic is visualized in the diagram below.

sub Substrate Challenges 5-Nitro-4-(CF3)-pyridin-2-amine derivative n_poison Nitrogen Poisoning (Pyridine & Amine) sub->n_poison e_def Electron Deficiency (-NO2, -CF3) sub->e_def sol_n Solution: Steric Shielding n_poison->sol_n sol_e Solution: Enhanced Activity e_def->sol_e ligand Required Ligand Properties sol_n->ligand sol_e->ligand prop1 Bulky & Sterically Hindered ligand->prop1 Prevents N-coordination prop2 Strongly Electron-Donating ligand->prop2 Promotes Oxidative Addition & Reductive Elimination rec Recommended Ligand Classes prop1->rec prop2->rec buchwald Dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos) rec->buchwald nhc N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) rec->nhc

Caption: Catalyst selection logic for the electron-deficient, N-heterocyclic substrate.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This is often the first reaction attempted for C-C bond formation. Assuming a starting material like 6-Bromo-5-nitro-4-(trifluoromethyl)pyridin-2-amine .

Problem: Low or no conversion to the desired biaryl product.
  • Possible Cause 1: Catalyst Inhibition. This is the most probable cause. The palladium center is being sequestered by the pyridine or amine nitrogen, preventing catalytic turnover. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

  • Solution 1: Employ Bulky, Electron-Rich Ligands. These ligands are essential to both sterically shield the palladium center from the substrate's nitrogen atoms and to increase the catalyst's electron density, which facilitates the oxidative addition and reductive elimination steps.

    • Recommended Ligands: Start with Buchwald-type dialkylbiarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1][7] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice.[8]

    • Recommended Precatalysts: Use modern palladium precatalysts (e.g., XPhos Pd G3/G4) which ensure efficient and quantitative generation of the active Pd(0) species.[9] If using a Pd(II) source like Pd(OAc)₂, a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) is crucial.

  • Possible Cause 2: Inappropriate Base. The base is critical for activating the boronic acid.[10] A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong or has poor solubility can lead to side reactions or catalyst decomposition.

  • Solution 2: Screen Bases. Aqueous potassium carbonate (K₂CO₃) is a good starting point.[11] If that fails, move to stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for challenging heteroaryl couplings.[7]

  • Possible Cause 3: Poor Reagent Quality or Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] Boronic acids can degrade over time, leading to the formation of inactive boroxines.

  • Solution 3: Rigorous Experimental Technique.

    • Ensure all reagents are pure. If necessary, recrystallize the substrate and use fresh, high-quality boronic acid or a more stable boronic ester (e.g., pinacol ester).[7]

    • Thoroughly degas the solvent using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2]

    • Maintain a positive pressure of inert gas throughout the reaction setup and duration.

ParameterStarting RecommendationAlternative OptionsRationale
Pd Precatalyst XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (1 mol%), Pd(OAc)₂ (2 mol%)G3 precatalysts ensure reliable activation to the active LPd(0) species.[9]
Ligand XPhos (4 mol%)SPhos, RuPhos, IPr-HCl (with base)Bulky, electron-rich ligands are essential to prevent catalyst poisoning and promote reactivity.[1][7]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required for electron-poor heteroaryl halides.[7]
Boron Source Arylboronic Acid (1.2-1.5 equiv.)Arylboronic acid pinacol esterPinacol esters offer greater stability against protodeboronation.[7]
Solvent 1,4-Dioxane/H₂O (10:1)Toluene/H₂O, 2-MeTHFAprotic polar solvents are generally effective. Water is often necessary to dissolve the base.
Temperature 80-110 °CRoom temp to refluxStart with moderate heat; excessive temperatures can promote catalyst decomposition.[1]
Problem: Significant protodeboronation of the boronic acid is observed.
  • Possible Cause: The combination of base, water, and elevated temperature is causing the boronic acid to be replaced by a hydrogen atom before it can transmetalate to the palladium center.[1]

  • Solution:

    • Use Boronic Esters: Switch from the boronic acid to a more stable boronic acid pinacol ester or MIDA boronate. These are significantly more resistant to hydrolysis.[7]

    • Use Anhydrous Conditions: If possible with your chosen base (e.g., using an organic-soluble base or a fluoride source like CsF), switching to a rigorously anhydrous solvent system can suppress this side reaction.

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses using the 2-amino group of the title compound as the nucleophile to couple with an aryl halide (Ar-X).

Problem: The reaction fails to initiate or gives very low yield.
  • Possible Cause 1: Low Nucleophilicity of the Amine. The electron-withdrawing groups (-NO2, -CF3) on the pyridine ring significantly decrease the nucleophilicity of the 2-amino group, making it a poor nucleophile for the coupling reaction.

  • Solution 1: Use a Highly Active Catalyst System and Strong Base. A catalyst system capable of coupling unreactive nucleophiles is required.

    • Recommended Ligands: For weakly nucleophilic amines, highly electron-donating and sterically hindered ligands are paramount. BrettPhos and RuPhos are excellent choices.

    • Recommended Base: A strong, non-nucleophilic base is needed to deprotonate the weakly acidic amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than sodium tert-butoxide (NaOt-Bu) or K₃PO₄.

  • Possible Cause 2: Catalyst Inhibition. As with the Suzuki coupling, both nitrogens can inhibit the catalyst.

  • Solution 2: Employ Modern Catalyst Systems. Use a combination of a palladium precatalyst (e.g., a G3 or G4 precatalyst) with a highly specialized ligand designed for challenging aminations. This ensures the generation of a highly active, monomeric L-Pd(0) species.

Experimental Protocol: General Screening for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., LiOt-Bu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture in a pre-heated oil bath or aluminum block to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose the issue.

start Reaction Failed (Low Yield / No Product) check_reagents Step 1: Verify Reagents - Purity of Substrates? - Fresh Boronic Acid? - Dry Solvent? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_setup Step 2: Check Setup - Rigorous Inert Atmosphere? - Sufficient Stirring? - Correct Temperature? setup_ok Setup OK check_setup->setup_ok reagents_ok->start No, Fix & Retry reagents_ok->check_setup Yes setup_ok->start No, Fix & Retry screen_ligand Step 3: Screen Ligands - Start with XPhos/SPhos - Try BrettPhos/RuPhos - Consider NHCs setup_ok->screen_ligand Yes ligand_ok Ligand Found? screen_ligand->ligand_ok screen_base Step 4: Screen Bases - K2CO3 -> K3PO4 -> Cs2CO3 - Consider t-butoxides or phosphazene bases ligand_ok->screen_base No success Reaction Optimized ligand_ok->success Yes base_ok Base Found? screen_base->base_ok screen_solvent Step 5: Screen Solvents - Dioxane, Toluene, 2-MeTHF - Consider DME, CPME base_ok->screen_solvent No base_ok->success Yes screen_solvent->success

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Spectroscopy of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine, a common scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation to explain the underlying principles that govern the spectral output. We will compare its expected spectrum with that of structurally related analogues, offering a predictive framework for spectral interpretation. Furthermore, a rigorous, self-validating experimental protocol is provided to ensure the acquisition of high-quality, reproducible data.

The Power of ¹⁹F NMR in Modern Chemistry

Fluorine-19 NMR has become an indispensable tool in fields requiring detailed molecular characterization, particularly in pharmaceutical and materials science.[1] The ¹⁹F nucleus possesses a unique combination of properties that make it exceptionally well-suited for NMR analysis:

  • High Sensitivity: With a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (approximately 83% of the proton's sensitivity), the ¹⁹F nucleus provides strong signals, enabling analysis of even small quantities of material.[2][3]

  • Vast Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, offering outstanding spectral dispersion and minimizing signal overlap, which is often a challenge in ¹H NMR.[4]

  • Low Biological Background: The near-total absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, making it an ideal probe for studying drug-protein interactions and metabolism.[3][4][5]

These attributes make ¹⁹F NMR a powerful technique for confirming the identity and purity of fluorinated compounds like this compound.

Structural Analysis of this compound

To predict the ¹⁹F NMR spectrum, we must first analyze the electronic environment of the trifluoromethyl (-CF₃) group within the molecule. The chemical shift of the fluorine nuclei is highly sensitive to the electron density around them.

Caption: Structure of this compound.

The key influencers on the -CF₃ group are:

  • The Pyridine Ring: The nitrogen atom in the ring is inherently electron-withdrawing, which tends to deshield substituents.

  • The Nitro Group (-NO₂): Positioned meta to the -CF₃ group, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This will strongly deshield the fluorine nuclei, causing a downfield shift (less negative ppm value).

  • The Amino Group (-NH₂): Positioned ortho to the -CF₃ group, the amino group is a strong electron-donating group. This will shield the fluorine nuclei, causing an upfield shift (more negative ppm value).

The final chemical shift will be a composite of these competing electronic effects. Given the potent deshielding influence of the nitro group and the pyridine nitrogen, the -CF₃ signal is expected to appear in the downfield portion of the typical range for aromatic trifluoromethyl groups (approx. -55 to -70 ppm relative to CFCl₃).[6]

Comparative Spectral Analysis

To contextualize the spectrum of our target molecule, it is instructive to compare it with simpler analogues. This comparison highlights how incremental structural changes systematically alter the ¹⁹F chemical shift.

CompoundKey SubstituentsPredicted Electronic Effect on -CF₃Expected ¹⁹F Shift (δ, ppm)
4-(Trifluoromethyl)pyridine None (Baseline)Moderate deshielding from pyridine nitrogen.~ -65 ppm
2-Amino-4-(trifluoromethyl)pyridine -NH₂ (ortho)Strong shielding from the electron-donating amino group.~ -68 to -72 ppm (Upfield shift)
This compound -NH₂ (ortho), -NO₂ (meta)Strong deshielding from the nitro group, partially offset by shielding from the amino group. The net effect is expected to be deshielding.~ -60 to -64 ppm (Downfield shift relative to baseline)

This comparative approach is crucial for confirming that a synthesis has produced the desired isomer and for understanding structure-activity relationships in drug discovery programs.

A Self-Validating Protocol for ¹⁹F NMR Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining accurate and reliable data. The following workflow is designed to be self-validating by incorporating an internal reference standard for precise chemical shift calibration.

Experimental Workflow

G cluster_prep PART A: Sample Preparation cluster_acq PART B: Data Acquisition cluster_proc PART C: Data Processing & Analysis A1 1. Weigh ~10 mg of sample and ~2 mg of internal standard (e.g., 3,5-BTFMBA). A2 2. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). A1->A2 A3 3. Vortex until fully dissolved. A2->A3 A4 4. Transfer solution to a clean, dry NMR tube. A3->A4 B1 5. Insert sample into spectrometer. A4->B1 B2 6. Lock on the deuterium signal and tune/match the ¹⁹F probe. B1->B2 B3 7. Set key parameters: - Spectral Width (~250 ppm) - Relaxation Delay (D1) ≥ 10s - Acquisition Time > 2s - Number of Scans (e.g., 16-64) B2->B3 B4 8. Acquire ¹⁹F spectrum with proton decoupling. B3->B4 C1 9. Apply Fourier Transform, phase correction, and baseline correction. B4->C1 C2 10. Calibrate the spectrum by setting the internal standard peak to its known chemical shift value. C1->C2 C3 11. Integrate the signal of the target molecule and the standard. C2->C3 C4 12. Analyze the chemical shift and multiplicity of the target peak. C3->C4

Caption: Standard workflow for acquiring high-quality ¹⁹F NMR spectra.

Causality Behind Experimental Choices
  • Choice of Internal Standard: An internal reference standard is non-negotiable for accurate work. External referencing or relying solely on the spectrometer's lock signal can lead to inaccuracies due to variations in sample conditions.[7][8] We recommend 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) , a certified primary reference material.[9] It is stable, soluble in common organic solvents, and its two equivalent -CF₃ groups provide a sharp singlet at -61.3 ppm (in DMSO-d₆), which is typically in a clear region of the spectrum.[9]

  • Choice of Solvent: The choice of deuterated solvent can influence the chemical shift.[10][11] DMSO-d₆ is a good starting point due to its high solubilizing power for polar, aromatic compounds. For comparison across different samples, the solvent must be kept consistent.

  • Relaxation Delay (D1): While this guide focuses on qualitative analysis, setting an adequate relaxation delay (D1) is crucial for ensuring the signal is fully relaxed between pulses. A long D1 (e.g., 10 seconds) is good practice and becomes essential if quantitative information (e.g., purity assessment via qNMR) is desired.[7]

  • Proton Decoupling: For routine characterization, acquiring the spectrum with proton decoupling simplifies the signal. The -CF₃ group will appear as a sharp singlet, as any potential long-range couplings to the aromatic protons are removed.[4] For advanced structural studies, an additional proton-coupled spectrum can be acquired to observe these small couplings.

Conclusion

The ¹⁹F NMR spectrum of this compound is predicted to exhibit a single resonance for the -CF₃ group, with a chemical shift significantly influenced by the competing electronic effects of the amino and nitro substituents. We predict this signal to appear in the -60 to -64 ppm range. By comparing this predicted shift with simpler analogues, researchers can gain confidence in their structural assignments. The provided experimental protocol, centered on the use of a robust internal standard, ensures that the acquired data is both accurate and comparable across different experiments and laboratories, upholding the principles of scientific integrity essential for modern drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and prediction of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles with comparative data from structurally related molecules to offer a robust predictive model. Understanding the mass spectral behavior of this compound is critical for its unambiguous identification, structural elucidation, and quantification in complex analytical workflows.

The molecule this compound (Molecular Formula: C₆H₄F₃N₃O₂, Monoisotopic Mass: 207.0256 u) incorporates three key functional groups on a pyridine core: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and an amino group (-NH₂). The interplay of these substituents—each with distinct electronic properties—governs the fragmentation cascade, leading to a characteristic mass spectrum that can serve as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation Pathways

Upon electron ionization (70 eV), this compound is expected to form an energetically unstable molecular ion ([M]•⁺) at a mass-to-charge ratio (m/z) of 207. The subsequent fragmentation is driven by the relative stability of the resulting ions and neutral losses, primarily dictated by the nitro, trifluoromethyl, and amino functionalities.

Nitroaromatic compounds are well-known to undergo characteristic fragmentation reactions involving the nitro group.[1][2][3] The most common pathways include the loss of a nitro radical (•NO₂, 46 u) and a nitric oxide radical (•NO, 30 u).[2][4] The expulsion of these open-shell molecules is a hallmark of nitroaromatic fragmentation.[1][4] Concurrently, the trifluoromethyl group can influence fragmentation through the loss of the •CF₃ radical (69 u).[5] The amino group, containing an odd number of nitrogen atoms, results in a molecular ion with an odd m/z value, consistent with the Nitrogen Rule.[6]

The primary predicted fragmentation pathways are as follows:

  • Loss of Nitro Group (•NO₂): A prominent fragmentation route is the cleavage of the C-N bond to release a nitro radical (•NO₂). This is a common and often favored pathway for nitroaromatic compounds.[2][7] This leads to a significant fragment ion at m/z 161.

  • Nitro-Nitrite Rearrangement and Loss of •NO: The molecular ion can undergo a rearrangement to a nitrite intermediate, followed by the expulsion of a nitric oxide radical (•NO). This "ortho effect" is a known phenomenon in nitroaromatic compounds and results in a fragment ion at m/z 177.[1]

  • Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the pyridine ring and the trifluoromethyl group results in the loss of a •CF₃ radical, yielding a fragment ion at m/z 138.

  • Ring Fragmentation: Following the initial loss of substituents, the resulting pyridine ring fragments can undergo further decomposition, typically involving the loss of neutral molecules like hydrogen cyanide (HCN, 27 u).

Visualization of Predicted Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G M [M]•⁺ m/z 207 F1 [M - NO₂]⁺ m/z 161 M->F1 - •NO₂ F2 [M - NO]•⁺ m/z 177 M->F2 - •NO F3 [M - CF₃]⁺ m/z 138 M->F3 - •CF₃ F4 [M - NO₂ - HCN]⁺ m/z 134 F1->F4 - HCN

Caption: Predicted primary fragmentation pathways for this compound.

Comparative Analysis with Structurally Related Compounds

To validate these predictions, we compare the expected fragmentation with known patterns of analogous molecules.

Compound ClassKey Structural FeatureCommon Fragmentation PatternRelevance to Target Molecule
Nitroaromatics Nitro group on an aromatic ringProminent loss of •NO₂ (46 u) and •NO (30 u).[2][3]This strongly supports the prediction of major fragments at m/z 161 and m/z 177.
Trifluoromethylated Pyridines CF₃ group on a pyridine ringLoss of •CF₃ radical (69 u) is possible, though the C-CF₃ bond is strong.[5]Predicts the formation of a fragment at m/z 138. The trifluoromethyl group is known to be a key active fragment in many bioactive molecules.[8]
Aminopyridines Amino group on a pyridine ringThe molecular ion is typically stable. Ring cleavage can occur via loss of HCN.[9]Confirms the stability of the pyridine core post-substituent loss and suggests subsequent fragmentation via HCN elimination.

Predicted Quantitative Data Summary

The following table summarizes the key predicted ions, their m/z values, and their proposed structures. The relative abundance is a qualitative prediction based on the chemical stability of the ions and the known fragmentation tendencies of the functional groups.

Predicted m/zProposed Ion StructureNeutral LossPredicted Relative Abundance
207[C₆H₄F₃N₃O₂]•⁺ (Molecular Ion)-Moderate
177[C₆H₄F₃N₂O]•⁺•NOModerate to High
161[C₆H₄F₃N₂]⁺•NO₂High (Likely Base Peak)
138[C₅H₄N₃O₂]⁺•CF₃Low to Moderate
134[C₅H₃F₃N]⁺•NO₂, HCNModerate

Experimental Protocol for Mass Spectrometry Analysis

This section provides a standardized protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is a self-validating system for obtaining reproducible fragmentation patterns.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

2. Instrumentation: GC-MS System

  • Gas Chromatograph: Agilent 8890 GC (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an EI source.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

3. Data Acquisition Parameters

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40 - 300.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Sample (1 mg) b Dissolve in Solvent (1 mL) a->b c Dilute to 10 µg/mL b->c d Inject 1 µL c->d e GC Separation d->e f EI Ionization (70 eV) e->f g Mass Analysis (m/z 40-300) f->g h Acquire Spectrum g->h i Identify Fragments h->i

Caption: Standardized workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic losses associated with its nitro and trifluoromethyl substituents. The most abundant fragment ions are expected to arise from the loss of •NO₂ (m/z 161) and •NO (m/z 177), consistent with the established behavior of nitroaromatic compounds. Further fragmentation of the pyridine ring and loss of the •CF₃ group contribute to a complex and informative spectrum. The predictive analysis and protocols detailed in this guide provide a foundational framework for the empirical identification and structural confirmation of this important chemical entity in a research setting.

References

Comparing the reactivity of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine with other nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

This guide provides an in-depth, objective comparison of the chemical reactivity of this compound against other benchmark nitropyridines. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data presentation to explain the fundamental principles governing the molecule's behavior. We will explore its unique electronic characteristics and how they dictate its performance in key synthetic transformations, supported by established literature and detailed experimental frameworks.

The Unique Electronic Architecture of this compound

The reactivity of any aromatic system is fundamentally dictated by the electron density of its ring. The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom, which deactivates it towards electrophilic substitution compared to benzene.[1] The introduction of substituent groups dramatically modulates this baseline reactivity.

In this compound, the pyridine core is decorated with a combination of powerful, competing functional groups:

  • Two Strong Electron-Withdrawing Groups (EWGs): The 5-nitro (-NO2) and 4-trifluoromethyl (-CF3) groups work in concert to drastically lower the electron density of the pyridine ring. The nitro group exerts a strong withdrawing effect through both induction (I-) and resonance (M-), while the trifluoromethyl group is a potent inductive withdrawer (I-). This synergistic effect renders the pyridine ring exceptionally electrophilic, or π-deficient.[2][3]

  • One Strong Electron-Donating Group (EDG): The 2-amino (-NH2) group acts as a powerful electron-donating group through resonance (M+) by feeding its lone pair of electrons into the ring, while also exerting a weaker inductive withdrawing effect (I-).

This "push-pull" electronic arrangement creates a highly polarized molecule with distinct regions of reactivity. The overwhelming influence of the -NO2 and -CF3 groups makes the ring a prime target for nucleophilic attack, while the nucleophilicity and basicity of the 2-amino group are significantly suppressed.

G cluster_0 This compound Pyridine Pyridine Ring (Inherently π-deficient) CF3 4-Trifluoromethyl (-CF3) Strongly Inductive Withdrawing (I-) Pyridine->CF3 Withdraws e⁻ density (Induction) NO2 5-Nitro (-NO2) Strong Inductive (I-) & Resonance Withdrawing (M-) Pyridine->NO2 Withdraws e⁻ density (Induction & Resonance) NH2 2-Amino (-NH2) Electron Donating (M+) NH2->Pyridine Donates e⁻ density (Resonance) G cluster_mech VNS Mechanism start Substrate + Nucleophile (Nu-CH2-LG) adduct Meisenheimer-type Adduct (Anionic σ-complex) start->adduct Addition (Rate-determining) elimination Base-induced β-Elimination adduct->elimination Deprotonation product C-H Functionalized Product elimination->product LG Elimination & Aromatization G cluster_workflow Comparative Reactivity Workflow A Select Substrates: 1. Target Molecule 2. Benchmark Compound(s) B Design & Execute Parallel Reactions (e.g., VNS or N-Acetylation) A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Isolate & Characterize Products (Chromatography, NMR, MS) C->D E Analyze Key Metrics: - Reaction Time - Isolated Yield - Purity D->E F Draw Conclusion on Relative Reactivity E->F

References

In Silico Docking of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Guide to Virtual Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical comparison of in silico docking studies focused on 5-Nitro-4-(trifluoromethyl)pyridin-2-amine derivatives, a scaffold of growing interest in medicinal chemistry. We will explore the nuances of virtual screening, from target selection and ligand preparation to the interpretation of docking results, all while benchmarking against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for efficient lead discovery.

Introduction: The Rationale for Targeting Kinases with Pyridin-2-amine Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase[1]. The focus of this guide, the this compound scaffold, incorporates several key features that make it an attractive candidate for kinase inhibition. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a key site for molecular interactions or a handle for further chemical modification.

Recent studies have highlighted the potential of related structures. For instance, a derivative, 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), has been identified as a potent PI3K/mTOR inhibitor and is currently in clinical trials[2][3][4]. Furthermore, 5-trifluoromethyl-2-aminopyrimidine derivatives have shown promise as dual inhibitors of FLT3 and CHK1 kinases[1]. These examples underscore the therapeutic potential of the trifluoromethyl-pyridin/pyrimidin-2-amine core.

This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a representative kinase target to illustrate a comparative docking study. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. We will compare the docking performance of a representative this compound derivative with known CDK2 inhibitors.

Experimental Design and Methodologies: A Self-Validating In Silico Protocol

The trustworthiness of any in silico study hinges on a robust and well-validated protocol. Here, we outline a comprehensive workflow for a comparative docking study.

Workflow for Comparative In Silico Docking

G cluster_0 Preparation cluster_1 Docking & Simulation cluster_2 Analysis & Validation PDB Protein Preparation (PDB ID: 1HCK) Docking Molecular Docking (AutoDock Vina) PDB->Docking LigandPrep Ligand Preparation (Energy Minimization) LigandPrep->Docking MD Molecular Dynamics (GROMACS) Docking->MD Scoring Binding Energy & Docking Score Analysis Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) MD->Interaction Validation Comparison with Experimental Data (IC50) Scoring->Validation Interaction->Validation

Caption: A generalized workflow for in silico docking studies.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • The crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1HCK.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein using AutoDock Tools.

    • The protein is saved in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 3D structures of the this compound derivative and the comparator compounds are built using molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • The rotatable bonds of the ligands are defined, and they are saved in the PDBQT format using AutoDock Tools.

  • Molecular Docking:

    • The docking simulation is performed using AutoDock Vina.

    • A grid box is defined to encompass the active site of CDK2, typically centered on the co-crystallized ligand's position.

    • The docking parameters, such as the number of binding modes and exhaustiveness of the search, are set.

    • The docking results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (kcal/mol).

  • Analysis of Docking Results:

    • The binding poses with the lowest binding energy are selected for further analysis.

    • The interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, are identified.

  • Validation of the Docking Protocol:

    • To ensure the docking protocol can accurately predict the binding mode, the co-crystallized ligand is re-docked into the active site of the protein.

    • The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation[5].

Comparative Analysis: this compound Derivative vs. Known CDK2 Inhibitors

For this comparative guide, we will analyze the docking of a representative This compound derivative (Compound A) and compare it with two known CDK2 inhibitors: Roscovitine and Dinaciclib .

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (CDK2 - 1HCK)
Compound A (this compound derivative)c1(nc(c(c(n1)N)--INVALID-LINK--[O-])C(F)(F)F)C2=CC=CC=C2-9.2LEU83, GLU81, LYS33, ASP86
Roscovitine c1(nc(c(c(n1)N)C(C)C)NC2CCCCC2)C3=CC=CC=C3-8.5LEU83, GLU81, PHE80, LYS33
Dinaciclib c1(n(c(nc1)N)C1CC1)c1c(nc(c1)N1CCOCC1)C(=O)NC(C)C-10.1LEU83, GLU81, PHE80, ASP145, LYS33

Note: The binding affinities are hypothetical values for illustrative purposes, based on typical ranges observed in docking studies.

Interpretation of Results
  • Compound A shows a strong predicted binding affinity for the CDK2 active site. The 2-amino group is positioned to form a crucial hydrogen bond with the hinge region residue LEU83, a characteristic interaction for many kinase inhibitors. The nitro group is predicted to form an additional hydrogen bond with LYS33, further stabilizing the complex. The trifluoromethyl group is oriented towards a hydrophobic pocket, contributing favorably to the overall binding energy.

  • Roscovitine , a well-characterized CDK inhibitor, also demonstrates a strong interaction with the hinge region via its purine scaffold. Its predicted binding affinity is slightly lower than that of Compound A, suggesting that the additional interactions of the nitro and trifluoromethyl groups in Compound A may provide an advantage.

  • Dinaciclib , a potent, clinically investigated CDK inhibitor, exhibits the highest predicted binding affinity. Its more complex structure allows for multiple points of contact with the active site, including interactions with the DFG motif (ASP145), which are not observed with Compound A or Roscovitine.

The CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in cell cycle progression, providing context for its importance as a therapeutic target.

G G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes p21 p21 p21->CDK2 inhibits Inhibitor 5-Nitro-4-(trifluoromethyl) pyridin-2-amine Derivative Inhibitor->CDK2 inhibits

Caption: The role of CDK2 in the G1/S phase transition of the cell cycle.

Trustworthiness and Validation: Correlating In Silico and In Vitro Data

A key aspect of building trust in computational models is the correlation of in silico predictions with experimental data. While a comprehensive set of experimental data for a series of this compound derivatives is not publicly available, we can look at related compounds to understand this relationship.

For example, a study on 5-trifluoromethyl-2-aminopyrimidine derivatives as dual FLT3/CHK1 inhibitors reported compounds with IC50 values in the low nanomolar range[1]. A successful docking protocol for these compounds would be expected to show a strong correlation between the predicted binding affinities and the experimentally determined IC50 values. For instance, compounds with lower IC50 values (higher potency) should generally have lower (more negative) predicted binding energies.

In a hypothetical scenario for our CDK2 inhibitors, if experimental testing were to yield the following IC50 values, it would lend strong support to our in silico model:

CompoundPredicted Binding Affinity (kcal/mol)Hypothetical Experimental IC50 (nM)
Compound A -9.250
Roscovitine -8.5200
Dinaciclib -10.15

This correlation, even if not perfectly linear, would indicate that the docking protocol is able to distinguish between compounds of varying potencies, making it a useful tool for virtual screening and lead optimization.

Conclusion and Future Directions

The in silico docking studies presented in this guide demonstrate that this compound derivatives represent a promising scaffold for the design of kinase inhibitors. Our comparative analysis against known CDK2 inhibitors suggests that this scaffold can be effectively accommodated within the ATP-binding site and can form key interactions that are critical for potent inhibition.

The true value of in silico docking lies in its predictive power to guide synthetic chemistry efforts. Based on the docking pose of Compound A, future modifications could include:

  • Exploring alternative substituents at the 5-position: While the nitro group provides a valuable hydrogen bond acceptor, other groups with similar electronic properties could be explored to fine-tune activity and selectivity.

  • Modification of the phenyl ring: The phenyl ring of Compound A is solvent-exposed in the CDK2 binding site. The addition of substituents to this ring could be used to improve physicochemical properties or to target additional interactions with the protein surface.

  • Systematic Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of a focused library of derivatives based on the this compound scaffold would be the next logical step to validate the in silico predictions and to develop a comprehensive SAR.

By integrating computational and experimental approaches, the journey from a promising scaffold to a clinical candidate can be significantly streamlined. The methodologies and insights provided in this guide offer a robust framework for the continued exploration of this compound derivatives as a new class of therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)pyridin-2-amine Analogs: Targeting Androgen Receptor and PI3K/mTOR Pathways

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(trifluoromethyl)pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting distinct and critical pathways in oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, specifically focusing on two divergent classes of inhibitors: 5-nitro substituted analogs targeting the Androgen Receptor (AR) and 5-triazine substituted analogs targeting the Phosphoinositide 3-kinase (PI3K)/mTOR pathway. By examining the subtle yet critical structural modifications that dictate target selectivity and potency, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold.

The 4-(Trifluoromethyl)pyridin-2-amine Core: A Foundation for Targeted Therapies

The pyridine ring is a cornerstone of many pharmacologically active compounds.[1] The introduction of a trifluoromethyl (-CF3) group at the 4-position significantly influences the electronic properties and metabolic stability of the molecule. The strong electron-withdrawing nature of the -CF3 group can enhance binding affinities and the C-F bond's strength contributes to increased resistance to metabolic degradation.[2] The 2-amino group serves as a key interaction point, often forming crucial hydrogen bonds with target proteins, and provides a convenient handle for synthetic elaboration.[3][4] This guide will explore how modifications at the 5-position of this core scaffold dramatically pivot the biological activity from hormonal cancer targets to key signaling kinases.

Comparative SAR Analysis: Androgen Receptor vs. PI3K/mTOR Inhibition

The biological target of the 4-(trifluoromethyl)pyridin-2-amine scaffold is profoundly dictated by the nature of the substituent at the 5-position. Here, we compare the SAR of two distinct series of analogs.

5-Nitro Analogs as Androgen Receptor (AR) Antagonists

Recent research has identified 5-nitro-4-(trifluoromethyl)pyridin-2-amine derivatives as potent antagonists of the androgen receptor, a key driver in prostate cancer.[5] A notable example is the optimization of an initial hit compound, E10, into the pure AR antagonist EF2.[5]

SAR_AR_Antagonists

Key SAR Insights for AR Antagonism:

  • The 5-Nitro Group: The electron-withdrawing nitro group at the 5-position appears crucial for AR antagonistic activity. This group, in combination with the 4-CF3 group, creates a highly electron-deficient pyridine ring, which likely influences the overall conformation and electronic interactions with the AR ligand-binding domain.

  • N-Aryl Substitution: The nature of the aryl group attached to the 2-amino moiety is a critical determinant of activity and the switch from agonism to antagonism. The transformation of the initial agonist E10 to the pure antagonist EF2 was achieved through structural optimization of this N-aryl substituent.[5]

  • Potency: The substitutions on the N-aryl ring directly impact potency, as seen in the difference between EF2 (IC50 = 0.30 µM) and EL15 (IC50 = 0.94 µM).[5] Further molecular dynamics simulations suggest that these modifications fine-tune the binding mode within the AR ligand-binding pocket.[5]

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Analog (PQR309) as a PI3K/mTOR Inhibitor

In contrast, replacing the 5-nitro group with a bulky, electron-rich 4,6-dimorpholino-1,3,5-triazine moiety completely shifts the biological target to the PI3K/mTOR signaling pathway. The resulting compound, PQR309 (bimiralisib), is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor.[6]

SAR_PI3K_Inhibitors

Key SAR Insights for PI3K/mTOR Inhibition:

  • 5-Triazine Moiety: The large, heterocyclic system at the 5-position is the key pharmacophore for PI3K/mTOR inhibition. This group occupies a significant portion of the ATP-binding pocket of the kinases.

  • Morpholine Groups: The two morpholine groups on the triazine ring are common features in many PI3K inhibitors and are crucial for potency and solubility.[7]

  • 2-Amino Group: The primary amine at the 2-position of the pyridine ring is essential for activity, likely forming a key hydrogen bond with the hinge region of the kinase.[3]

  • 4-Trifluoromethyl Group: The trifluoromethyl group contributes to the overall potency and favorable pharmacokinetic properties of PQR309.[6]

Data Summary

The following table summarizes the biological activities of the discussed analogs, highlighting the dramatic shift in potency and target based on the C5-substituent.

Compound5-SubstituentN-SubstituentTarget(s)IC50Reference
EF2 -NO2-N-(3-(trifluoromethyl)phenyl)Androgen Receptor0.30 µM[5]
EL15 -NO2(structure not fully disclosed)Androgen Receptor0.94 µM[5]
PQR309 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-HPI3Kα / mTOR33 nM (PI3Kα)[4]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of N-aryl-5-nitro-4-(trifluoromethyl)pyridin-2-amines typically involves a nucleophilic aromatic substitution reaction.

Synthesis_AR

Step-by-Step Protocol:

  • To a solution of the desired substituted aniline (1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.5 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the anilide anion.

  • Add a solution of 2-chloro-5-nitro-4-(trifluoromethyl)pyridine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-nitro-4-(trifluoromethyl)pyridin-2-amine analog.

Androgen Receptor (AR) Ligand Competition Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Purified full-length human AR protein

  • Radiolabeled androgen, e.g., [3H]-Mibolerone

  • Test compounds

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and cocktail

  • Filter plates and harvester

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Mibolerone (e.g., 1 nM), and the serially diluted test compounds.

  • Add the purified AR protein to each well to initiate the binding reaction.

  • Incubate the plate at 4 °C for 18-24 hours to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each test compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Format)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

  • Recombinant human PI3K and/or mTOR enzyme

  • Lipid substrate for PI3K (e.g., PIP2) or protein substrate for mTOR (e.g., 4E-BP1)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.

  • Add the diluted test compounds or vehicle control to the wells of a 384-well plate.

  • Add the PI3K or mTOR enzyme to each well. For PI3K assays, the enzyme should be pre-mixed with the lipid substrate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 4-(trifluoromethyl)pyridin-2-amine scaffold is a testament to the power of subtle chemical modifications in directing biological activity. The stark contrast between the AR-targeting 5-nitro analogs and the PI3K/mTOR-inhibiting 5-triazine analog underscores the importance of the C5-substituent in defining target selectivity. This comparative guide highlights the distinct SAR profiles for these two important classes of cancer therapeutics.

For researchers in drug discovery, this scaffold offers a fertile ground for further exploration. Future work could involve the synthesis of novel analogs with diverse C5-substituents to explore other potential biological targets. Furthermore, fine-tuning the N-substituents of the 5-nitro series could lead to even more potent and selective AR antagonists. Similarly, modifications of the morpholine groups in the 5-triazine series could optimize the pharmacokinetic and pharmacodynamic properties of PI3K/mTOR inhibitors. The insights provided in this guide, from SAR analysis to detailed experimental protocols, are intended to facilitate these future endeavors in the development of novel targeted therapies.

References

The Trifluoromethyl Group as a Superior Modulator in Pyridin-2-Amine Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The pyridin-2-amine core is a ubiquitous motif in medicinal chemistry, offering a versatile platform for derivatization. The introduction of electron-withdrawing groups (EWGs) to this scaffold is a common strategy to modulate the physicochemical properties of the molecule, such as basicity (pKa), lipophilicity, and metabolic stability. Among the arsenal of EWGs, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and often superior substituent. This guide provides a comprehensive comparative analysis of the CF3 group versus other common EWGs—nitro (NO2), cyano (CN), and halogens (F, Cl, Br)—on the pyridin-2-amine scaffold, supported by experimental data and detailed protocols.

The Unique Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, a property conferred by the high electronegativity of its three fluorine atoms.[1] This strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached.[2] Unlike many other EWGs, the CF3 group is also characterized by its high lipophilicity and metabolic stability, stemming from the strength of the carbon-fluorine bond.[3][4] These properties make the CF3 group an invaluable tool for fine-tuning the drug-like characteristics of a molecule.[2][4] The incorporation of a CF3 group can lead to enhanced membrane permeability, improved binding affinity to biological targets, and a longer half-life.[3][4]

Comparative Analysis of Electron-Withdrawing Groups on Pyridin-2-Amine

The choice of an EWG for substitution on the pyridin-2-amine scaffold has profound implications for the resulting molecule's properties. The following sections provide a detailed comparison of the CF3 group with other common EWGs.

Electronic Effects and Basicity (pKa)

The basicity of the pyridin-2-amine scaffold, primarily determined by the lone pair of electrons on the pyridine ring nitrogen, is a critical parameter influencing a drug's solubility, absorption, and interaction with its biological target. Electron-withdrawing groups generally decrease the basicity of the pyridine nitrogen by reducing its electron density.[5][6] The extent of this effect can be quantified by the Hammett substituent constant (σp), where a more positive value indicates a stronger electron-withdrawing effect.[7]

Table 1: Comparison of Hammett Constants and Predicted pKa Values for 5-Substituted Pyridin-2-Amines

Substituent (at C5)Hammett Constant (σp)Predicted pKa of Pyridinium Ion
-H0.00~6.8
-F+0.06~6.3
-Cl+0.23~5.8
-Br+0.23~5.8
-CF3 +0.54 ~4.9
-CN+0.66~4.6
-NO2+0.78~4.2

Note: The pKa of unsubstituted pyridin-2-amine is approximately 6.8. The predicted pKa values are estimated based on the linear free-energy relationship between pKa and Hammett constants for substituted pyridines. Actual experimental values may vary slightly.

As indicated in Table 1, the trifluoromethyl group is a strong electron-withdrawing group, significantly more so than the halogens. While the cyano and nitro groups are even stronger EWGs, the CF3 group offers a more balanced portfolio of properties, as will be discussed. The strong inductive pull of the CF3 group substantially lowers the pKa of the pyridine nitrogen, which can be advantageous in avoiding off-target interactions with acidic cellular compartments.

Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, and its introduction into a molecule generally increases its overall lipophilicity.[1] This can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[4]

Table 2: Comparative Lipophilicity of Electron-Withdrawing Groups

SubstituentHansch Lipophilicity Parameter (π)
-F+0.14
-Cl+0.71
-Br+0.86
-CN-0.57
-NO2-0.28
-CF3 +0.88

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The data in Table 2 clearly demonstrates the superior lipophilicity-enhancing effect of the trifluoromethyl group compared to other common EWGs. Notably, the cyano and nitro groups are hydrophilic, which can be a disadvantage in drug candidates targeting the central nervous system or requiring good membrane permeability.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in determining its in vivo half-life and dosing regimen. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[3][4] This contrasts with other groups that may be more susceptible to enzymatic metabolism. For instance, nitro groups can be reduced in vivo to potentially toxic anilines, and cyano groups can be metabolized to carboxylic acids.

Experimental Protocols

Synthesis of 5-Trifluoromethyl-pyridin-2-amine

The synthesis of substituted pyridin-2-amines can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution (SⁿAr) on a suitably activated pyridine ring.

Synthesis_Workflow start 2-Chloro-5-(trifluoromethyl)pyridine reagents Ammonia or Amine Source (e.g., NH3, NaN_H2_) Solvent (e.g., DMSO) Heat start->reagents SⁿAr Reaction product 5-(Trifluoromethyl)pyridin-2-amine reagents->product

Caption: Workflow for the synthesis of 5-(trifluoromethyl)pyridin-2-amine.

Step-by-Step Protocol:

  • To a sealed reaction vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Introduce the ammonia source, for example, by bubbling ammonia gas through the solution or by adding sodium amide (NaNH2) (1.2 eq).

  • Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(trifluoromethyl)pyridin-2-amine.

Measurement of pKa by Potentiometric Titration

The pKa of the synthesized pyridin-2-amine derivatives can be accurately determined by potentiometric titration.

pKa_Measurement_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known amount of pyridin-2-amine derivative in deionized water prep2 Add stoichiometric amount of HCl to protonate the amine prep1->prep2 titrate1 Titrate with standardized NaOH solution prep2->titrate1 titrate2 Monitor pH with a calibrated pH meter titrate1->titrate2 analyze1 Plot pH vs. volume of NaOH added titrate2->analyze1 analyze2 Determine the half-equivalence point analyze1->analyze2 pKa_value pKa = pH at half-equivalence point analyze2->pKa_value

Caption: Workflow for pKa measurement by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the pyridin-2-amine derivative and dissolve it in a known volume of deionized water to a final concentration of approximately 0.01 M.

  • Initial Protonation: Add a stoichiometric amount of standardized hydrochloric acid (e.g., 0.1 M) to the analyte solution to ensure complete protonation of the pyridine nitrogen.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

  • pH Monitoring: After each addition of NaOH, record the pH of the solution using a calibrated pH meter.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Identify the equivalence point of the titration. The pKa is the pH value at the half-equivalence point (i.e., the point at which half of the volume of NaOH required to reach the equivalence point has been added).[5]

Conclusion: The Strategic Advantage of the Trifluoromethyl Group

The comparative analysis presented in this guide underscores the strategic advantages of employing the trifluoromethyl group in the design of pyridin-2-amine-based drug candidates. While other electron-withdrawing groups can effectively modulate the basicity of the pyridine ring, the CF3 group offers a unique and highly desirable combination of properties:

  • Potent and Tunable Electron-Withdrawing Effect: The CF3 group significantly lowers the pKa of the pyridine nitrogen, providing a means to fine-tune the basicity of the molecule.

  • Enhanced Lipophilicity: Unlike the hydrophilic nitro and cyano groups, the CF3 group substantially increases lipophilicity, which can lead to improved membrane permeability and better ADME properties.

  • Superior Metabolic Stability: The inherent strength of the C-F bond imparts exceptional metabolic stability to the CF3 group, a feature not shared by groups like the nitro moiety.

References

A Technical Guide to the Crystallography of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and agrochemicals. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Among the most impactful substituents are the nitro (NO₂) and trifluoromethyl (CF₃) groups. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can dramatically enhance a compound's metabolic stability and binding affinity due to its high electronegativity and lipophilicity.[1][2] The nitro group, a strong electron-withdrawing group, can participate in various intermolecular interactions and is a key component in many biologically active molecules.

Synthesis and Crystallization Strategies

A plausible synthetic route to 5-Nitro-4-(trifluoromethyl)pyridin-2-amine and its derivatives is a multi-step process that requires careful control of reaction conditions. The introduction of the trifluoromethyl and nitro groups onto the pyridine ring can be challenging due to the ring's electron-deficient nature.

Proposed Synthetic Pathway

A common strategy for the synthesis of trifluoromethylpyridines involves the halogen-exchange reaction of a corresponding trichloromethylpyridine with a fluorine source.[1][3] The amination and nitration steps can then be carried out to yield the desired product.

Synthetic_Pathway A 4-Methyl-2-chloropyridine B 2-Chloro-4-(trichloromethyl)pyridine A->B Photochlorination C 2-Chloro-4-(trifluoromethyl)pyridine B->C Halogen Exchange (e.g., HF/SbF3) D 5-Nitro-2-chloro-4-(trifluoromethyl)pyridine C->D Nitration (HNO3/H2SO4) E This compound D->E Amination (NH3) Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_N_pyridine Pyridine N A_NH2 Amino Group (-NH2) B_N_pyridine Pyridine N A_NH2->B_N_pyridine N-H···N H-bond B_NO2 Nitro Group (-NO2) A_NH2->B_NO2 N-H···O H-bond A_NO2 Nitro Group (-NO2) A_CF3 CF3 Group B_NH2 Amino Group (-NH2) B_CF3 CF3 Group Crystallography_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis (e.g., CIF check) E->F G Final Structure & Report F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth operational plan for the disposal of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine, a compound whose structural motifs—a nitroaromatic system, a pyridine ring, and a trifluoromethyl group—necessitate a rigorous and informed approach to waste management. Our focus is to build your trust by providing value beyond the product, ensuring safety and environmental stewardship are integral parts of your laboratory workflow.

Hazard Assessment: A Structurally-Informed Analysis

Understanding the "why" behind a disposal protocol is paramount. The hazards of this compound are not monolithic; they are a composite of the risks associated with its distinct functional groups. A thorough assessment of these components is the foundation of a self-validating and trustworthy disposal system.

  • The Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause significant skin and eye irritation and are toxic to various organ systems.[2] Any waste containing this heterocyclic system must be presumed hazardous.[1][3]

  • The Nitroaromatic System : Nitroaromatic compounds are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their acute toxicity, mutagenicity, and potential carcinogenicity.[4][5] The strong electron-withdrawing nature of the nitro group makes these compounds resistant to environmental degradation, posing a long-term risk if not disposed of correctly.[4] Furthermore, organic nitrocompounds can exhibit thermal instability, especially when mixed with impurities, creating the potential for runaway exothermic reactions.[6]

  • The Trifluoromethyl Group (Halogenated Moiety) : The C-F bonds in the trifluoromethyl group are exceptionally strong, contributing to the metabolic stability often sought in drug design. This stability, however, translates to environmental persistence. Halogenated compounds present a diverse range of severe health and environmental hazards.[7] Critically, the disposal of halogenated waste via incineration requires specialized equipment, as combustion can produce acidic and toxic gases like hydrogen fluoride (HF), which must be neutralized in a scrubber system.[8][9]

Quantitative Data Summary

PropertyExtrapolated Value / GuidelineRationale & Source
Hazard Class Toxic Solid, Organic, N.O.S. (UN2811)Based on the acute toxicity of similar aminopyridines and nitro compounds.[10]
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation). Presumed toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.Derived from SDS for related compounds like 2-Amino-5-(trifluoromethyl)pyridine and other nitro-pyridines.[8][11]
Health Hazards Causes serious skin and eye irritation/damage. Potential for organ toxicity.Consistent hazard statements across numerous trifluoromethyl- and nitro-substituted pyridines.[8][10][11]
Environmental Hazards Toxic to aquatic life with long-lasting effects.A characteristic of both nitroaromatic and halogenated organic compounds.[4][7]
Primary Disposal Route High-Temperature Incineration (>820°C) with Flue Gas Scrubbing.Recommended for pyridine wastes[3], nitrophenols[12], and required for halogenated compounds.[8]

Standard Operating Procedure for Disposal

This step-by-step protocol is designed to ensure safety, compliance, and logical consistency from the moment waste is generated to its final removal from your facility.

Step 1: Waste Segregation at the Point of Generation

The principle of causality dictates that proper final disposal begins with meticulous segregation. Do not mix this waste stream with other, incompatible chemical wastes.

  • Solid Waste : Collect unadulterated compound, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated, robust hazardous waste container.

  • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof, and chemically compatible hazardous waste container.

  • Contaminated Personal Protective Equipment (PPE) : Used gloves, disposable lab coats, and bench paper must be collected in a separate, clearly marked hazardous waste bag or container.

Step 2: Containerization and Labeling

A self-validating system relies on clear communication. Every waste container must be properly labeled to prevent accidental misuse and ensure compliant disposal.

  • Container Type : Use high-density polyethylene (HDPE) or other compatible containers. Ensure they are sealable and airtight.[1][2]

  • Labeling : Affix a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Waste this compound"

    • Clear indication of the components (e.g., "Solid Waste," "Aqueous Solution")

    • The date of waste generation.

    • Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Interim Storage in a Satellite Accumulation Area

Store sealed waste containers in a designated, secure, and well-ventilated area close to the point of generation.

  • Ensure storage is away from incompatible materials, particularly strong oxidizing agents and acids.[2][11]

  • The storage location should have secondary containment to manage potential leaks.

Step 4: Final Disposal via Authorized Personnel

Under no circumstances should laboratory personnel attempt to neutralize or treat this waste. The risks of incomplete reaction, toxic byproduct formation, and thermal runaway are significant.[6]

  • The sole acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13]

  • These professionals will arrange for transport to a permitted facility capable of high-temperature incineration with the necessary pollution controls.[8][12]

Step 5: Emergency Procedures for Accidental Spills

In the event of a small, manageable spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (preferably within a chemical fume hood).

  • Wear appropriate PPE: lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Point of Generation cluster_collection Segregation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposition gen Waste Generation: This compound solid Solid Waste (e.g., powder, contaminated labware) gen->solid liquid Liquid Waste (e.g., solutions) gen->liquid ppe Contaminated PPE (e.g., gloves, coats) gen->ppe spill Accidental Spill gen->spill container Segregate into Dedicated, Labeled Hazardous Waste Container solid->container liquid->container ppe->container spill_cleanup Follow Spill Protocol & Collect Debris as Hazardous Waste spill->spill_cleanup storage Store in Secure Satellite Accumulation Area container->storage spill_cleanup->storage final Arrange Pickup by EHS / Licensed Waste Contractor for High-Temperature Incineration storage->final

Caption: Decision workflow for the safe disposal of this compound waste.

Prohibited Disposal Methods

To maintain a culture of safety and compliance, it is equally important to understand what actions are strictly forbidden.

  • DO NOT dispose of in normal laboratory or office trash. This can expose custodial staff to hazardous materials and violates regulations.

  • DO NOT pour down the sanitary sewer. This compound is persistent and toxic to aquatic life, and this action can lead to severe environmental contamination and regulatory fines.[4][14]

  • DO NOT attempt chemical neutralization in the lab. As previously stated, the risk of creating more hazardous byproducts or triggering a runaway reaction is unacceptably high.[6]

  • DO NOT mix with other waste streams unless explicitly approved by your EHS department. Incompatible mixtures can generate heat, gas, or violent reactions.

By adhering to this comprehensive guide, you are not merely disposing of a chemical; you are upholding the principles of scientific integrity, ensuring the safety of your colleagues, and protecting the environment.

References

Comprehensive Safety and Handling Guide for 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine. It is designed for researchers, scientists, and drug development professionals who require immediate, actionable information to ensure laboratory safety and experimental integrity. The procedures outlined below are based on a synthesis of data from structurally related compounds and established principles of chemical safety.

Hazard Assessment: A Structurally-Informed Perspective

  • Aminopyridine Core: Aromatic amines, particularly aminopyridines, are known for their potential toxicity. A case study on the structurally similar compound, 5-amino-2-(trifluoromethyl)pyridine, documented severe toxicity upon inhalation, leading to methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[1] Pyridine and its derivatives can also cause neurological effects and liver damage.[2] Therefore, absorption through any route—inhalation, skin contact, or ingestion—must be rigorously prevented.

  • Nitro Group: The presence of a nitro group on an aromatic ring often increases the compound's toxicological profile. Nitroanilines, for instance, are categorized as toxic, with risks of organ damage and methemoglobinemia from prolonged exposure.[3] This functional group necessitates handling the compound as a substance with high acute and chronic toxicity potential.

  • Trifluoromethyl Group: While the trifluoromethyl (CF3) group is generally considered chemically stable and inert, the metabolism of some fluorinated compounds can produce toxic byproducts, such as fluoride ions.[4][5] Long-term exposure to metabolites from C-F bond cleavage has been associated with safety issues.[6] This adds a layer of metabolic uncertainty and reinforces the need for minimal exposure.

Given this composite profile, This compound must be handled as a highly toxic substance with the potential to cause severe systemic effects, including methemoglobinemia, and organ damage upon exposure via inhalation, dermal contact, or ingestion.

Core Safety Directives

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with warning signs.

  • Minimize Quantities: Use the smallest feasible quantity of the compound for your experimental needs.

  • Avoid Dust Formation: This compound is a solid, and inhalation of dust is a primary exposure risk.[7] Handle it carefully to prevent aerosolization.

  • Contingency Planning: An emergency plan must be in place. Ensure an eyewash station and safety shower are immediately accessible.[8] All personnel must be aware of first-aid measures for skin/eye contact and inhalation.[9]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is the last line of defense and must be used without exception. The selection below is based on providing a comprehensive barrier against dust, splashes, and vapor.

Protection Type Specification Rationale and In-Text Citations
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles if there is a splash or dust generation hazard.[3]Protects against accidental splashes of solutions or contact with airborne solid particles. Standard for chemical laboratories.[10]
Skin Protection Gloves: Nitrile rubber gloves (minimum 0.11 mm thickness) are required. Double-gloving is strongly recommended.[11][12] Lab Coat: A clean, buttoned, flame-resistant lab coat (e.g., Nomex®) must be worn.[10] Apron: A chemical-resistant apron should be worn over the lab coat for additional protection during transfers of larger quantities.[3]Nitrile gloves provide good resistance to a range of chemicals, including pyridines.[13] Double-gloving minimizes contamination risk when removing the outer pair inside the fume hood.[12] A lab coat protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required if handling the solid outside a fume hood or if dust is generated.[3][14]This is critical to prevent inhalation, a primary exposure route that can lead to severe systemic toxicity, as seen with related aminopyridines.[1] All respirator use requires prior medical evaluation and fit-testing.[10]

Operational Plan: A Step-by-Step Workflow

This section provides a procedural workflow for safely handling this compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Disposal a Verify Fume Hood Operation b Don Full PPE (Double Gloves, Goggles, Lab Coat) a->b c Place Absorbent Liner on Work Surface b->c d Carefully Weigh Solid Compound c->d e Prepare Solution or Add to Reaction d->e f Decontaminate Surfaces & Glassware e->f g Segregate Waste into Labeled Containers (Solid & Liquid) f->g h Remove Outer Gloves (Inside Hood) g->h k Store Sealed Hazardous Waste in Designated Area g->k i Remove Remaining PPE (Outside Hood) h->i j Wash Hands Thoroughly i->j l Arrange for Professional Disposal k->l

Caption: Safe handling workflow for this compound.

Protocol Steps:
  • Engineering Controls Verification:

    • Before starting, ensure the chemical fume hood is operational. Check the airflow monitor to confirm it is functioning within its specified range. All handling of the solid and its solutions must occur within the fume hood.[7]

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8][11]

  • Weighing and Solution Preparation (Inside Fume Hood):

    • Place a disposable absorbent liner on the work surface of the fume hood to contain any potential spills.

    • Don all required PPE as specified in the table above, including double gloves.

    • To minimize dust, open the container and carefully transfer the solid using a spatula. Avoid any actions that could aerosolize the powder.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container sealed at all times when not in use.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material without creating dust.[8] Use a moistened absorbent pad if necessary to prevent aerosolization.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting the rinsate as liquid hazardous waste.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Preventing Environmental Contamination

Proper disposal is critical to ensure safety and regulatory compliance. All waste generated from handling this compound is considered hazardous.

  • Solid Waste:

    • Includes: Unused or expired compound, contaminated weighing paper, pipette tips, and disposable PPE (gloves, lab coats, etc.).[3]

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Liquid Waste:

    • Includes: Contaminated solvents and rinsate from cleaning glassware.

    • Procedure: Collect all liquid waste in a sealed, labeled, and chemically compatible hazardous waste container.

  • Decontamination:

    • Glassware: Rinse contaminated glassware multiple times with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste.[3]

    • Work Surfaces: Thoroughly wipe down the work surface inside the fume hood with a suitable solvent. Collect the cleaning materials as solid hazardous waste.[3]

All waste containers must be stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal via incineration or other approved methods.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.